4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Description
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Properties
IUPAC Name |
(1-methylpyridin-1-ium-4-yl)methanol;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NO.HI/c1-8-4-2-7(6-9)3-5-8;/h2-5,9H,6H2,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDTZZNZCVUGIF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)CO.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50538303 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6457-57-4 | |
| Record name | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50538303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Abstract
This technical guide provides a comprehensive framework for the complete structure elucidation of this compound, a quaternary ammonium salt of interest in synthetic chemistry and materials science. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It details the causal logic behind the strategic application of a multi-technique analytical workflow, encompassing synthesis, mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and culminating in single-crystal X-ray diffraction. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. By integrating predictive data analysis with established principles, this guide serves as a robust blueprint for the unambiguous structural characterization of novel pyridinium salts.
Introduction: The Imperative for Unambiguous Characterization
Pyridinium salts are a privileged class of heterocyclic compounds, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1] Their properties are highly dependent on their specific substitution patterns. The target molecule, this compound (C₇H₁₀INO, Molar Mass: 251.06 g/mol ), is a representative example where precise structural confirmation is paramount.[2] Any ambiguity in the isomerism (e.g., substitution at the 2- or 3-position) or the presence of impurities could drastically alter its chemical reactivity and biological activity.
This guide, therefore, presents a holistic and logical workflow for its structural determination, beginning with its chemical synthesis—the first step in obtaining a pure analytical sample.
Synthesis via Menschutkin Reaction
The most direct and reliable method for synthesizing N-alkylpyridinium halides is the Menschutkin reaction, which involves the Sₙ2 reaction of a tertiary amine (a pyridine derivative) with an alkyl halide.[3] In this case, 4-(hydroxymethyl)pyridine is alkylated by iodomethane. Alkyl iodides are particularly effective alkylating agents in this reaction.[3]
Experimental Protocol: Synthesis
-
Reactant Preparation: To a 100 mL round-bottom flask, add 4-(hydroxymethyl)pyridine (1.0 eq). Dissolve it in a polar solvent such as acetone or acetonitrile (approx. 20-30 mL).
-
Alkylation: Add iodomethane (1.1 eq) to the solution. Causality: A slight excess of the alkylating agent ensures the complete conversion of the starting pyridine.
-
Reaction: Stir the mixture at room temperature or under gentle reflux (40-50 °C) for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: As the quaternary salt forms, it will typically precipitate from the solvent due to its ionic nature and lower solubility compared to the reactants. Cool the reaction mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals with cold solvent (the one used for the reaction) to remove unreacted starting materials. Recrystallize the crude product from a suitable solvent system (e.g., ethanol or methanol/diethyl ether) to obtain a high-purity analytical sample.
-
Drying: Dry the purified white or light-yellow solid under vacuum.[1]
Integrated Spectroscopic & Analytical Workflow
The core of structure elucidation lies in the synergistic use of multiple analytical techniques. No single method provides all the necessary information. The proposed workflow is designed to build a structural hypothesis piece by piece, with each step validating the last.
Mass Spectrometry: Confirming the Mass and Formula
Mass spectrometry is the first analytical step post-synthesis. Its primary function is to confirm the mass of the cation and, by extension, the molecular formula.
-
Causality: Electrospray Ionization (ESI) is the technique of choice for ionic compounds like pyridinium salts. It gently transfers the pre-formed ion from solution into the gas phase for analysis, minimizing fragmentation and clearly showing the parent cation.
Expected Data: The analysis will be performed in positive ion mode. The expected result is a prominent peak corresponding to the cation [C₇H₁₀NO]⁺.
| Ion | Calculated Exact Mass | Expected m/z |
| [C₇H₁₀NO]⁺ | 124.0757 | 124.08 |
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the salt (approx. 0.1 mg/mL) in methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution directly into an ESI-equipped mass spectrometer.
-
Parameters: Acquire the spectrum in positive ion mode. Set the capillary voltage and cone voltage to values optimized for transmission of low-mass ions without inducing significant fragmentation.
-
Data Analysis: Identify the base peak and confirm its m/z matches the calculated exact mass of the cation.
Vibrational Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful tool for identifying the key functional groups present in the molecule, providing evidence that corroborates the proposed structure.
-
Causality: The vibrational frequencies of chemical bonds are sensitive to their environment. The presence of a broad O-H stretch, aromatic C-H stretches, and bands associated with the pyridinium ring provides strong, direct evidence for the key components of the molecule.[4]
Predicted FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
| ~3400-3200 (broad) | O-H Stretch | Alcohol (-OH) | A broad, strong band is characteristic of a hydrogen-bonded alcohol.[5][6] |
| ~3100-3000 | C-H Stretch | Aromatic (Pyridinium) | Absorption just above 3000 cm⁻¹ indicates C-H bonds on an sp²-hybridized carbon.[4] |
| ~2950-2850 | C-H Stretch | Aliphatic (-CH₃, -CH₂) | Absorptions from the N-methyl and hydroxymethyl groups. |
| ~1630-1580 | C=C / C=N Stretch | Pyridinium Ring | These bands are characteristic of aromatic ring vibrations and are shifted upon quaternization.[7] |
| ~1050-1020 | C-O Stretch | Primary Alcohol | A strong band indicating the presence of the C-OH bond.[8] |
Experimental Protocol: FTIR (ATR)
-
Sample Preparation: Place a small amount of the dried, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Background: Record a background spectrum of the clean, empty ATR crystal.
-
Acquisition: Lower the ATR anvil to ensure good contact with the sample and collect the spectrum, typically co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the spectrum (e.g., baseline correction) and identify the characteristic absorption bands, comparing them to established correlation tables.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
NMR is the most powerful spectroscopic tool for elucidating the precise structure of an organic molecule in solution. Through a combination of ¹H and ¹³C NMR, the complete carbon-hydrogen framework and connectivity can be established.
-
Causality: The chemical shift of each nucleus is highly sensitive to its local electronic environment. The positive charge on the pyridinium nitrogen atom strongly deshields adjacent protons and carbons, shifting their signals significantly downfield, which is a key diagnostic feature.[9][10]
Solvent Selection: Pyridinium salts are often insoluble in nonpolar solvents like CDCl₃. Therefore, polar deuterated solvents such as Deuterium Oxide (D₂O), DMSO-d₆, or Methanol-d₄ are required.[11] For this guide, D₂O is chosen as an excellent solvent that avoids interfering solvent signals in key regions of the proton spectrum.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Predicted ¹H NMR Spectrum (400 MHz, D₂O):
| Label (Fig. 2) | Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| a | ~8.7 | Doublet (d) | 2H | H-2, H-6 | Protons alpha to the positively charged nitrogen are strongly deshielded.[12] They are coupled to H-3/H-5. |
| b | ~7.9 | Doublet (d) | 2H | H-3, H-5 | Protons beta to the nitrogen are less deshielded than alpha protons. They are coupled to H-2/H-6. |
| c | ~4.7 | Singlet (s) | 2H | -CH₂OH | Methylene protons adjacent to the aromatic ring and an oxygen atom. No adjacent protons to couple with. |
| d | ~4.3 | Singlet (s) | 3H | N⁺-CH₃ | Methyl protons attached directly to the deshielding quaternary nitrogen.[9] |
Note: The -OH proton signal is typically not observed in D₂O due to rapid deuterium exchange.
¹³C NMR Spectroscopy: The Carbon Skeleton
Predicted ¹³C NMR Spectrum (100 MHz, D₂O):
| Label (Fig. 2) | Predicted δ (ppm) | Assignment | Rationale |
| 1 | ~158 | C-4 | Aromatic carbon bearing the hydroxymethyl group. Its chemical shift is influenced by both the ring current and the substituent. |
| 2 | ~146 | C-2, C-6 | Carbons alpha to the quaternary nitrogen are significantly deshielded due to the inductive effect of the positive charge.[9] |
| 3 | ~128 | C-3, C-5 | Carbons beta to the nitrogen are less affected than the alpha carbons but are still in the aromatic region. |
| 4 | ~61 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |
| 5 | ~48 | N⁺-CH₃ | Aliphatic carbon attached directly to the positively charged nitrogen, causing a downfield shift compared to a neutral amine.[9] |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of D₂O. Transfer the solution to a 5 mm NMR tube.
-
Referencing: Use an internal standard or reference the residual HDO signal to 4.79 ppm for ¹H spectra. For ¹³C spectra, an external reference or referencing to an internal standard like TSP can be used.[11]
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure adequate spectral width and resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required to achieve a good signal-to-noise ratio. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and assign all peaks based on their chemical shift, multiplicity, and integration, cross-referencing with the ¹³C data.
Definitive Proof: Single-Crystal X-ray Diffraction
While the combined spectroscopic data provide overwhelming evidence for the proposed structure, single-crystal X-ray diffraction provides the only legally and scientifically unambiguous proof of molecular structure in the solid state. It generates a three-dimensional map of electron density, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.
-
Causality: The diffraction of X-rays by a crystalline lattice produces a unique pattern that is mathematically related to the arrangement of atoms within that crystal. Solving this pattern yields a definitive 3D model of the molecule.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Slow evaporation of the solvent from a saturated solution (e.g., in ethanol) or vapor diffusion of a non-solvent (e.g., diethyl ether) into a solution of the compound are common methods.
-
Crystal Mounting: Select a high-quality, defect-free crystal under a microscope and mount it on a goniometer head.
-
Data Collection: Place the crystal on a diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion. X-ray diffraction data are collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure, typically using direct methods or Patterson methods. The resulting atomic model is then refined to achieve the best fit with the experimental data.
-
Data Interpretation: The final refined structure confirms the atomic connectivity, provides precise geometric parameters, and reveals details about intermolecular interactions (e.g., hydrogen bonding) in the crystal lattice.
Conclusion: A Convergence of Evidence
The structure of this compound is confidently elucidated through a systematic and multi-faceted analytical approach. The synthesis provides pure material, mass spectrometry confirms the molecular formula of the cation, FTIR spectroscopy identifies the required functional groups, and a full suite of NMR experiments maps the atomic connectivity. Finally, single-crystal X-ray diffraction provides irrefutable confirmation of the three-dimensional structure. Each step in this workflow logically builds upon and validates the previous one, representing a gold standard for the characterization of novel chemical entities.
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Gomez, L., et al. (2019). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. [Link]
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Katritzky, A. R., & Pojarlieff, I. G. (1966). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin of the Chemical Society of Japan. [Link]
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PubChem. (n.d.). 4-Formyl-1-methylpyridin-1-ium iodide. Retrieved from [Link]
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Li, G., et al. (2011). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Magnetic Resonance in Chemistry. [Link]
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SpectraBase. (n.d.). 1-Methyl-pyridinium iodide. Retrieved from [Link]
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Singh, A., & Kumar, S. (2008). Solvent-oriented 1H-NMR chemical shifts of pyridinium iodide and application of Buckingham equation. Magnetic Resonance in Chemistry. [Link]
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Stamper, R. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]
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Shabsoug, B., et al. (2012). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules. [Link]
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Gowland, F. W., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. [Link]
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An In-Depth Technical Guide to the Solubility of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide in Common Solvents
Introduction
In the landscape of pharmaceutical research and drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from its formulation and bioavailability to its efficacy and potential applications. This guide provides a comprehensive technical overview of the solubility of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide (CAS: 6457-57-4), a quaternary pyridinium salt of significant interest.
Physicochemical Properties of this compound
A foundational understanding of the molecule's structure and properties is essential for predicting its solubility.
-
Chemical Name: this compound
-
Molecular Formula: C₇H₁₀INO[1]
-
Molecular Weight: 251.06 g/mol [1]
-
Structure: The molecule consists of a positively charged pyridinium ring, with a methyl group attached to the nitrogen atom and a hydroxymethyl group at the 4-position. The positive charge is balanced by an iodide counter-ion.
The presence of a formal positive charge on the pyridinium nitrogen and the polar hydroxymethyl group are the key structural features that will govern its solubility.
Predicted Solubility Profile
Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of common laboratory solvents. As a salt, it is inherently ionic and polar. The hydroxymethyl group further enhances its polarity and provides a site for hydrogen bonding.
Table 1: Predicted Solubility of this compound in Common Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (H₂O), Ethanol (EtOH), Methanol (MeOH) | High | The high polarity and hydrogen bonding capability of these solvents will effectively solvate both the pyridinium cation and the iodide anion, as well as interact with the hydroxyl group. |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | Moderate to High | These solvents have high dielectric constants and are polar, which will facilitate the dissolution of the ionic compound. DMSO is a particularly strong solvent for many organic and inorganic compounds.[3] |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Low to Insoluble | The low polarity of these solvents makes them poor at solvating charged species. The energy required to break the ionic lattice of the salt is not compensated by the weak interactions with the solvent molecules. |
These predictions are supported by the general solubility trends of other pyridinium salts, which often exhibit good solubility in polar solvents.[1] However, for drug development and other precise applications, experimental verification is crucial.
Standardized Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound and is consistent with the OECD Guideline for the Testing of Chemicals, Section 105.[4][5][6][7]
Causality Behind Experimental Choices
This protocol is designed to ensure that a true equilibrium between the undissolved solid and the saturated solution is achieved. Temperature control is critical as solubility is temperature-dependent. The extended shaking period allows for sufficient time for the dissolution process to reach equilibrium. Centrifugation is a reliable method to separate the solid from the liquid phase without affecting the equilibrium. The use of a validated analytical method is essential for accurate quantification of the dissolved solute.
Step-by-Step Methodology
-
Preparation of the Test System:
-
Select a series of suitable vessels (e.g., glass vials with screw caps).
-
Add an excess amount of this compound to each vessel. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Add a precise volume of the chosen solvent to each vessel.
-
-
Equilibration:
-
Place the vessels in a shaker or agitator with precise temperature control (e.g., 25 °C or 37 °C, depending on the application).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours.[8] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when the concentration of the solute in the solution remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vessels to stand at the test temperature to allow for the sedimentation of the excess solid.
-
To ensure complete separation of the solid from the liquid, centrifuge the samples at the test temperature.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the working range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the test solvent using the following formula, accounting for the dilution factor:
Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor × 100)
Solubility (mol/L) = (Concentration in diluted sample (mol/L) × Dilution factor)
-
Experimental Workflow Visualization
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Data Presentation
The following table provides a template for recording experimentally determined solubility data for this compound.
Table 2: Experimental Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Water | |||
| Ethanol | |||
| Methanol | |||
| Dimethyl sulfoxide (DMSO) | |||
| Acetonitrile | |||
| Acetone | |||
| Dichloromethane | |||
| Other |
Conclusion
While quantitative solubility data for this compound is not currently prevalent in the scientific literature, its molecular structure strongly suggests high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the detailed shake-flask method provided in this guide offers a robust and reliable pathway to obtaining this critical information. Adherence to this standardized protocol will ensure the generation of accurate and reproducible data, facilitating informed decisions in formulation, further research, and the overall development trajectory of this promising compound.
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Regulations.gov. Report : Determination of Water Solubility. [Link]
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TEGEWA. Water-soluble or Not? A Simple Question Difficult to Answer. [Link]
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A Technical Guide to the Spectral Analysis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Molecular Structure and Spectroscopic Overview
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide (C₇H₁₀INO) is a salt consisting of a positively charged N-methylated pyridinium cation with a hydroxymethyl substituent at the 4-position and an iodide anion. The structural features—a quaternary ammonium center, an aromatic ring, a primary alcohol, and an N-methyl group—each contribute distinct and predictable signals in various spectroscopic techniques. Understanding these contributions is paramount for structural elucidation and purity assessment.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons of the pyridinium ring, the N-methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The electron-withdrawing nature of the quaternary nitrogen will significantly deshield the ring protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 - 9.2 | Doublet | 2H | H-2, H-6 (protons ortho to N) |
| ~7.9 - 8.3 | Doublet | 2H | H-3, H-5 (protons meta to N) |
| ~4.8 - 5.2 | Singlet | 2H | -CH₂OH |
| ~4.3 - 4.6 | Singlet | 3H | N-CH₃ |
| Variable (e.g., 2-5) | Broad Singlet | 1H | -OH |
Causality Behind Predictions: The chemical shifts of the pyridinium protons are predicted to be significantly downfield due to the deshielding effect of the positively charged nitrogen atom. Protons at the 2- and 6-positions, being closest to the nitrogen, will experience the strongest effect and thus appear at the lowest field. The N-methyl protons will also be deshielded, appearing further downfield than a typical methyl group attached to a tertiary amine. The chemical shift of the hydroxyl proton is highly dependent on the solvent, concentration, and temperature, and is therefore listed as variable.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~155 - 160 | C-4 |
| ~145 - 150 | C-2, C-6 |
| ~128 - 132 | C-3, C-5 |
| ~60 - 65 | -CH₂OH |
| ~48 - 52 | N-CH₃ |
Causality Behind Predictions: Similar to the proton signals, the carbon atoms of the pyridinium ring are deshielded by the quaternary nitrogen. The carbon atom attached to the hydroxymethyl group (C-4) is expected to be the most downfield of the ring carbons due to both the influence of the nitrogen and the oxygen atom. The N-methyl carbon signal will appear in a region typical for methyl groups attached to a quaternary nitrogen.
Experimental Protocol: NMR Spectroscopy
A robust protocol for acquiring NMR data is crucial for accurate structural determination.
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for the observation of exchangeable protons like the hydroxyl proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
Instrumental Parameters:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted FTIR Spectral Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, C=N, and C-O bonds.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 3200 - 3500 | Broad, Strong | O-H stretch | Hydroxymethyl group |
| 3000 - 3100 | Medium | Aromatic C-H stretch | Pyridinium ring |
| 2850 - 2960 | Medium | Aliphatic C-H stretch | N-CH₃ and -CH₂OH |
| ~1630 | Medium | C=C/C=N stretch | Pyridinium ring |
| ~1480 | Medium | C-H in-plane bend | Pyridinium ring |
| 1000 - 1100 | Strong | C-O stretch | Primary alcohol |
Causality Behind Predictions: The broad and strong absorption in the 3200-3500 cm⁻¹ region is a hallmark of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding. The aromatic C-H stretching vibrations of the pyridinium ring are expected just above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyridinium ring will give rise to absorptions in the 1630 cm⁻¹ region.[1][2] The strong absorption between 1000 and 1100 cm⁻¹ is characteristic of the C-O stretching of a primary alcohol.[3]
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a convenient and common method for obtaining the IR spectrum of a solid sample.
-
Instrument Preparation: Ensure the ATR crystal is clean.
-
Background Scan: Record a background spectrum to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum.
-
Data Processing: The software will automatically subtract the background spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.
Predicted Mass Spectrum Data
For this compound, Electrospray Ionization (ESI) would be the most suitable ionization technique due to the ionic nature of the compound. The mass spectrum will show the mass-to-charge ratio (m/z) of the intact cation.
| Predicted m/z | Assignment |
| 124.07 | [M]⁺ (C₇H₁₀NO⁺) |
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion and provide further structural information. Predicted fragmentation pathways include:
-
Loss of formaldehyde (CH₂O): [M - CH₂O]⁺, m/z 94.06. This would correspond to the N-methylpyridinium cation.
-
Loss of a methyl radical (•CH₃): [M - CH₃]⁺, m/z 109.05.
-
Loss of a hydroxymethyl radical (•CH₂OH): [M - CH₂OH]⁺, m/z 93.06.
The presence of the iodide counter-ion would not be observed in the positive ion mode ESI-MS.
Experimental Protocol: Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrumental Parameters:
-
Use an ESI source in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow) to maximize the signal of the parent ion.
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
-
Tandem MS (MS/MS):
-
Select the parent ion (m/z 124.07) for fragmentation.
-
Vary the collision energy to induce fragmentation and observe the resulting daughter ions.
-
-
Data Analysis: Analyze the fragmentation pattern to confirm the connectivity of the molecule.
Conclusion
This guide provides a comprehensive prediction and interpretation of the NMR, IR, and Mass Spectral data for this compound. By understanding the expected spectral features and employing the detailed experimental protocols, researchers and drug development professionals can confidently characterize this compound and ensure its identity and purity in their applications. The provided causality behind the predicted data, rooted in fundamental spectroscopic principles, offers a deeper understanding of the structure-spectrum relationship.
References
- Katritzky, A. R., & Dega‐Szafran, Z. (1989). Proton and carbon‐13 NMR studies of 1‐substituted pyridinium salts. Magnetic Resonance in Chemistry, 27(11), 1090–1093.
- Rubio-Ruiz, B., Conejo-García, A., Gallo, M. A., Espinosa, A., & Entrena, A. (2012). 1H and 13C NMR spectral assignments of pyridinium salts linked to a N-9 or N-3 adenine moiety. Magnetic Resonance in Chemistry, 50(6), 466-469.
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ResearchGate. (n.d.). Variable temperature FTIR spectra of hydroxyl peak. Retrieved from [Link]
- Gómez-Hortigüela, L., Pires, B., & Sastre, E. (2014). A 13C and 15N solid-state NMR study on the host-guest interactions of pyridine with the pure silica zeolites ITQ-3 and ITQ-7. Physical Chemistry Chemical Physics, 16(27), 14068-14077.
- Blagojevic, V., Zhidkov, N., Tharmaratnam, S., Pham, V. T., Kaplan, H., & Bohme, D. K. (2010). Peptide quantitation with methyl iodide isotopic tags and mass spectrometry. Analyst, 135(6), 1456-1460.
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- Sashina, E. S., Kashirskii, D. A., & Busygin, K. N. (2016). Dissolution of cellulose with pyridinium-based ionic liquids: Effect of chemical structure and interaction mechanism. Cellulose, 23(1), 319-329.
- Iqbal, M. S., Akbar, J., Saghir, S., & Niazi, M. B. K. (2017). HPMC-based oral controlled release matrix tablet of a highly water-soluble drug: Design and in vitro/in vivo evaluation. AAPS PharmSciTech, 18(8), 3073-3083.
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DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
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CFM-ID. (n.d.). Spectra Prediction. Retrieved from [Link]
- Bar-Haim, G., & Kol, M. (1996). Reduction processes in the fast atom bombardment mass spectra of pyridinium salts. The effect of reduction potential and concentration. Canadian Journal of Chemistry, 74(9), 1737-1741.
-
PubChem. (n.d.). N-Methylpyridinium. Retrieved from [Link]
- ACS Publications. (2021). α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides. Analytical Chemistry.
- Li, X., Hu, K., Zhang, J., Xian, R., Yang, Z., Huang, B., & Guan, C. (2016). Preparation of AM/PF Microspheres and Investigation of the Temperature Resistance Mechanism. Langmuir, 32(3), 859-867.
- ACS Publications. (2023). Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. Inorganic Chemistry.
- Cook, D. (1961). VIBRATIONAL SPECTRA OF PYRIDINIUM SALTS. Canadian Journal of Chemistry, 39(10), 2009-2024.
-
ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]
-
PubMed. (2014). Prediction of peptide fragment ion mass spectra by data mining techniques. Retrieved from [Link]
-
NIH. (n.d.). Excellent correlation between substituent constants and pyridinium N-methyl chemical shifts. Retrieved from [Link]
- NIH. (2022). CFM-ID 4.0 – a web server for accurate MS-based metabolite identification. Nucleic Acids Research, 50(W1), W168-W175.
-
Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra of pyridinium salts. Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Retrieved from [Link]
- NIH. (2016). A Fragmentation Study on Four Unusual Secoiridoid Trimers, Swerilactones H–K, by Electrospray Tandem Mass Spectrometry. Molecules, 21(11), 1530.
-
Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Chemaxon. (n.d.). NMR Predictor. Retrieved from [Link]
- NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
YouTube. (2021). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]
- NIH. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
-
Filo. (n.d.). Predict the expected number of signals in the 13C NMR spectrum of 4,4 dif... Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
This guide provides a comprehensive overview of the underlying synthesis pathway for 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary ammonium salt with applications in various fields of chemical research and development. The document is structured to provide not only a detailed experimental protocol but also a thorough understanding of the reaction mechanism, safety considerations, and methods for analytical validation of the final product. This resource is intended for researchers, scientists, and drug development professionals with a background in organic chemistry.
Introduction and Significance
This compound is a pyridinium salt that has garnered interest due to its potential applications as a precursor in the synthesis of more complex molecules and as a functional component in various chemical systems. The quaternization of the pyridine nitrogen atom introduces a permanent positive charge, significantly altering the electronic properties and solubility of the parent molecule, 4-(hydroxymethyl)pyridine. This modification can be leveraged in the design of ionic liquids, phase-transfer catalysts, and biologically active compounds. A thorough understanding of its synthesis is therefore crucial for its effective utilization in research and development.
The Core Synthesis Pathway: The Menschutkin Reaction
The primary and most direct route for the synthesis of this compound is the Menschutkin reaction . This well-established reaction in organic chemistry involves the alkylation of a tertiary amine, in this case, the nitrogen atom of the pyridine ring in 4-(hydroxymethyl)pyridine, with an alkyl halide, methyl iodide.
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the pyridine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. This concerted process involves the simultaneous formation of the new carbon-nitrogen bond and the cleavage of the carbon-iodine bond, with the iodide ion acting as the leaving group. The resulting product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge, and the iodide ion serves as the counter-ion.
The choice of reactants is critical. 4-(hydroxymethyl)pyridine serves as the nucleophilic substrate. Methyl iodide is a highly effective methylating agent due to the good leaving group ability of the iodide ion and the relatively unhindered nature of the methyl group, which facilitates the SN2 attack.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-(Hydroxymethyl)pyridine | C₆H₇NO | 109.13 | ≥98% | Sigma-Aldrich |
| Methyl iodide | CH₃I | 141.94 | ≥99% | Sigma-Aldrich |
| Acetone | C₃H₆O | 58.08 | ACS grade | Fisher Scientific |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | J.T. Baker |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous | EMD Millipore |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(hydroxymethyl)pyridine (e.g., 5.0 g, 45.8 mmol) in acetone (50 mL).
-
Addition of Methyl Iodide: To the stirred solution, add methyl iodide (e.g., 3.5 mL, 56.2 mmol, 1.2 equivalents) dropwise at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 56 °C for acetone) using a heating mantle. Maintain the reflux with continuous stirring for a period of 2 to 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of the Crude Product: After the reaction is complete, cool the mixture to room temperature. The product, being a salt, is typically insoluble in acetone and will precipitate out of the solution. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with a small amount of cold acetone to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
Purification by Recrystallization
-
Solvent Selection: A suitable solvent system for the recrystallization of pyridinium iodides is a mixture of a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol) and a less polar solvent in which it is sparingly soluble at room temperature (e.g., diethyl ether).
-
Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. Once completely dissolved, allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. The slow addition of diethyl ether can also promote precipitation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-diethyl ether mixture, and dry under vacuum to a constant weight. The expected product is a light yellow to yellow solid.
Causality Behind Experimental Choices
-
Choice of Solvent (Acetone): Acetone is a common solvent for Menschutkin reactions. It is polar enough to dissolve the starting materials but often not polar enough to keep the resulting ionic product in solution at room temperature, thus facilitating its isolation by precipitation.
-
Use of Excess Methyl Iodide: A slight excess of methyl iodide is used to ensure the complete conversion of the 4-(hydroxymethyl)pyridine to the desired product, driving the reaction to completion.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy for the SN2 reaction, leading to a shorter reaction time.
-
Recrystallization for Purification: Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the difference in solubility of the desired product and impurities in a given solvent at different temperatures. This process yields a product with high purity, which is essential for subsequent applications and characterization.
Validation of Synthesis: Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons, the N-methyl protons, the methylene protons, and the hydroxyl proton. The pyridinium protons will appear downfield due to the deshielding effect of the positive charge on the nitrogen atom. The N-methyl protons will appear as a singlet. The methylene protons adjacent to the pyridinium ring will also be downfield, and the hydroxyl proton will be a broad singlet.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the carbons of the pyridinium ring, the N-methyl carbon, and the methylene carbon. The carbons of the pyridinium ring will be deshielded due to the positive charge.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the hydroxyl group.
-
C-H stretching bands for the aromatic and aliphatic protons.
-
C=C and C=N stretching vibrations characteristic of the pyridinium ring.
-
C-O stretching for the primary alcohol.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry in the positive ion mode should show a prominent peak corresponding to the molecular ion of the cation, [C₇H₁₀NO]⁺.
Safety and Handling
-
Methyl Iodide: Methyl iodide is a toxic and carcinogenic compound and should be handled with extreme caution in a well-ventilated fume hood.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1]
-
4-(Hydroxymethyl)pyridine: This compound is harmful if swallowed and can cause skin and eye irritation. Standard laboratory safety procedures should be followed.
-
Pyridinium Salts: While generally less toxic than their precursors, pyridinium salts should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.
Logical Relationships and Workflow
The synthesis of this compound follows a logical and linear workflow, as depicted in the diagram below.
Caption: Workflow for the synthesis and validation of this compound.
Conclusion
The synthesis of this compound via the Menschutkin reaction is a robust and straightforward procedure that can be readily implemented in a standard organic chemistry laboratory. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate. The analytical techniques described provide a comprehensive framework for the validation of the synthesized product, ensuring its suitability for further research and development endeavors.
References
-
Organic Syntheses. methyl iodide. Available at: [Link].
- Bull, S. D., et al. Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. Unpublished.
- Ma, Y., et al. (2017). Solvent and Substituent Effects on the Conversion of 4-methoxypyridines to N-Methyl-4-pyridones.
-
IPI Global. Handling Methyl Iodide safely. (2022). Available at: [Link].
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A Technical Guide to the Biological Potential of Substituted Pyridinium Iodides
This guide provides an in-depth exploration of substituted pyridinium iodides, a class of quaternary ammonium compounds demonstrating a remarkable breadth of biological activities. We will move beyond a simple recitation of facts to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental validation of these promising molecules. This document is structured to provide researchers, medicinal chemists, and drug development professionals with a foundational understanding and actionable insights into this versatile chemical scaffold.
The Pyridinium Core: A Privileged Scaffold in Medicinal Chemistry
The pyridinium salt, characterized by a positively charged quaternary nitrogen within a pyridine ring, serves as a versatile pharmacophore.[1][2] This cationic nature is fundamental to many of its biological interactions, particularly with negatively charged biological membranes and specific enzyme active sites.[3][4] The true power of this scaffold lies in its synthetic tractability; substitutions at various positions on the pyridine ring and on the nitrogen atom allow for the fine-tuning of physicochemical properties like lipophilicity, steric bulk, and electronic distribution.[5] These modifications directly influence the compound's pharmacokinetic profile, target affinity, and ultimately, its therapeutic potential.[6]
General Synthesis Strategies
The most common and straightforward method for synthesizing N-substituted pyridinium salts is the Menschutkin reaction .[7] This reaction involves the nucleophilic substitution of an alkyl halide (in this case, an alkyl iodide) by the lone pair of electrons on the nitrogen atom of a pyridine derivative.
A generalized synthetic scheme is as follows:
-
Step 1: A selected substituted pyridine is dissolved in a suitable solvent (e.g., acetonitrile, acetone, or under solvent-free conditions).
-
Step 2: An equimolar or slight excess of the desired alkyl or benzyl iodide is added to the solution.
-
Step 3: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the quaternization to completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: The resulting pyridinium iodide often precipitates out of the solution upon cooling or can be isolated by solvent evaporation followed by recrystallization to yield the purified product.
The choice of both the substituted pyridine and the alkyl iodide is a critical experimental decision, as these precursors define the final structure and, consequently, the biological activity of the target molecule. For instance, incorporating long alkyl chains enhances hydrophobicity, a key factor in antimicrobial activity, while attaching specific pharmacophores can direct the molecule toward anticancer or neuroprotective targets.[3]
Antimicrobial Activity: Disrupting the Microbial Fortress
Pyridinium salts have long been recognized for their antimicrobial properties.[3][8] Their primary mechanism of action is the disruption of microbial cell membrane integrity.[3] As cationic amphiphiles, they possess a hydrophilic, positively charged pyridinium head and a hydrophobic tail (typically a long alkyl chain).
Mechanism of Action
The antimicrobial process is initiated by the electrostatic adsorption of the cationic pyridinium head onto the negatively charged components of the bacterial cell surface (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria).[3][4] Following this initial binding, the hydrophobic tail penetrates the lipid bilayer, disrupting the membrane's structure and function. This leads to the leakage of essential intracellular components, dissipation of the proton motive force, and ultimately, cell death.[3]
Structure-Activity Relationship (SAR)
The antimicrobial efficacy of substituted pyridinium iodides is governed by several key structural features:
-
Hydrophobicity: A crucial factor is the molecular hydrophobicity, often modulated by the length of the N-alkyl chain.[3] Generally, antimicrobial activity increases with the length of the alkyl chain up to an optimal point (often C12-C16), after which a decrease in activity may be observed due to reduced water solubility.
-
Substituents on the Pyridine Ring: The electronic properties and position of substituents on the pyridine ring can modulate the charge distribution on the nitrogen atom, influencing its interaction with the bacterial surface.[3]
-
Gram-Selectivity: Many studies report that pyridinium salts exhibit stronger activity against Gram-positive bacteria compared to Gram-negative bacteria.[3] This is attributed to the complex outer membrane of Gram-negative bacteria, which acts as an additional barrier to the penetration of the compounds.
Table 1: Representative Antimicrobial Activity (MIC) of Substituted Pyridinium Compounds
| Compound Class | N-Substituent | Test Organism | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| Benzylidenehydrazinyl-pyridinium | 3-Phenylpropyl | Staphylococcus aureus | 4 | [4] |
| Benzylidenehydrazinyl-pyridinium | 2-Phenylethyl | Staphylococcus aureus | 32 | [4] |
| N-Alkylated Pyridine Salt | (CH₂)₇CH₃ | Staphylococcus aureus | >100 (56% inhibition) | [9] |
| N-Alkylated Pyridine Salt | (CH₂)₁₁CH₃ | Escherichia coli | >100 (55% inhibition) | [9] |
| 4-Amino-pyridinium bromide | Hexadecyl (C16) | Candida albicans | Good Inhibition |[4] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a gold-standard method for quantifying antimicrobial activity.
Rationale: The broth microdilution method is a quantitative assay that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is highly reproducible and suitable for high-throughput screening.
Methodology:
-
Preparation of Stock Solutions: Weigh and dissolve the synthesized pyridinium iodides in a suitable solvent like dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).[3]
-
Bacterial Inoculum Preparation: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) overnight in an appropriate broth (e.g., Mueller-Hinton Broth).[3] Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the broth. This creates a gradient of compound concentrations (e.g., from 1024 µg/mL down to 1 µg/mL).[3]
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).[3]
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (i.e., no bacterial growth).
Anticancer Activity: Targeting Malignant Cells
The pyridine ring is a core component of numerous FDA-approved anticancer drugs, and novel substituted pyridinium salts are being actively investigated for their cytotoxic properties.[1][10][11] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes involved in cell proliferation.[1][12]
Mechanisms of Action
Substituted pyridinium compounds can exert their anticancer effects through multiple pathways:
-
Induction of Apoptosis: Many pyridinium derivatives have been shown to trigger programmed cell death. This can occur through the intrinsic (mitochondrial) pathway, often involving the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of caspases.[13][14]
-
Enzyme Inhibition: They can act as inhibitors of critical enzymes such as topoisomerases, which are essential for DNA replication and repair in rapidly dividing cancer cells.[1]
-
Kinase Inhibition: As a privileged scaffold, pyridine derivatives are frequently used to design inhibitors of various protein kinases that are overactive in many cancers.[1]
Structure-Activity Relationship (SAR)
The anticancer potency is highly dependent on the substitution pattern:
-
Electronic Effects: Studies have shown that introducing electron-withdrawing groups (e.g., bromo, nitro) on substituents can enhance cytotoxic activity.[10]
-
Substituent Position: The position of substituents on aromatic rings attached to the pyridinium core can significantly impact activity. For example, meta-substitution has been found to be more potent than ortho-substitution in certain series.[10]
-
Linker Moiety: The nature of the linker connecting different pharmacophoric groups is critical. An acylmethyl linker, for instance, showed higher activity than a simple benzyl linker in a series of tanshinone-pyridinium hybrids.[10]
Table 2: Representative Anticancer Activity (IC₅₀) of Substituted Pyridinium Salts
| Compound Class | Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Tanshinone I-Pyridinium Salt | 4-Bromobenzoylmethyl | A549 (Lung) | 1.40 | [10] |
| Tanshinone I-Pyridinium Salt | 4-Methoxybenzoylmethyl | A549 (Lung) | 4.35 | [10] |
| Tanshinone I-Pyridinium Salt | 2-Bromobenzyl | HepG2 (Liver) | 2.50 | [10] |
| Dimeric Pyridinium Bromide | 2-amino, 1,3-phenylenebis(methylene) linker | A549 (Lung) | Potent Activity | [13] |
| Imidazo[1,2-a]pyridine | (IP-5) | HCC1937 (Breast) | 45 |[14] |
Experimental Protocol: Cytotoxicity Assessment (MTT Assay)
The MTT assay is a standard colorimetric method for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.[15]
Rationale: The assay relies on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) and allow them to adhere overnight in a humidified CO₂ incubator.[16]
-
Compound Treatment: Prepare serial dilutions of the pyridinium iodide compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to convert the MTT into purple formazan crystals.[16]
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a detergent solution, to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[16] Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.[16]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Cholinesterase Inhibition & Neuroprotection
Substituted pyridinium iodides have emerged as promising candidates for the treatment of neurodegenerative disorders like Alzheimer's disease (AD).[17] Their primary targets in this context are the cholinesterase enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Additionally, some derivatives exhibit direct neuroprotective effects.[18][19]
Mechanism of Action: Dual-Targeting Strategy
-
Cholinesterase Inhibition: In AD, there is a deficit of the neurotransmitter acetylcholine. AChE and BuChE are enzymes that hydrolyze acetylcholine, terminating its signal. Pyridinium-based compounds act as inhibitors of these enzymes.[17] The cationic pyridinium head is thought to bind to the peripheral anionic site (PAS) or the catalytic active site (CAS) of the cholinesterase, preventing the breakdown of acetylcholine and thereby boosting cholinergic neurotransmission.[17][20]
-
Anti-Amyloid Aggregation: A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Certain pyridinium derivatives have been designed to also inhibit this Aβ aggregation process, offering a dual-pronged therapeutic approach.[17]
-
Neuroprotection: Beyond symptomatic relief, some pyridinium compounds show direct neuroprotective effects against excitotoxicity and oxidative stress, for example, by mitigating glutamate-induced cell death, reducing reactive oxygen species (ROS) overproduction, and stabilizing intracellular calcium levels.[18][21]
Structure-Activity Relationship (SAR)
-
Cationic Head: The permanent positive charge on the pyridinium nitrogen is critical for binding to the anionic sites of cholinesterases.[17]
-
Linker and Tail: The length and nature of the linker and tail groups determine the binding mode (CAS vs. PAS) and can be optimized to inhibit both AChE and Aβ aggregation.
-
Substituents: Specific substitutions on the pyridine or attached rings can fine-tune binding affinity and selectivity between AChE and BuChE.[5]
Table 3: Representative Cholinesterase Inhibitory Activity (IC₅₀) of Pyridinium Derivatives
| Compound Class | Target Enzyme | IC₅₀ (µM) | Aβ Aggregation Inhibition | Reference |
|---|---|---|---|---|
| Tramiprosate-Pyridinium Hybrid | AChE | 13 | Yes (~18% at 1 mM) | [17] |
| Tramiprosate-Pyridinium Hybrid | BuChE | 12 | Yes (~18% at 1 mM) | [17] |
| 2-Arylbenzofuran Hybrid | AChE | 27.7 | Not specified | [22] |
| 2-Arylbenzofuran Hybrid | BuChE | 0.7 | Not specified |[22] |
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a rapid, simple, and widely used spectrophotometric assay to measure cholinesterase activity.[23][24]
Rationale: The assay measures the activity of AChE by quantifying the production of thiocholine.[25] AChE hydrolyzes the substrate acetylthiocholine (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured colorimetrically at 412 nm.[23] An inhibitor will reduce the rate of this color formation.
Methodology:
-
Reagent Preparation: Prepare solutions of phosphate buffer (pH 8.0), DTNB, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and the test compounds at various concentrations.[26]
-
Assay Setup: In a 96-well plate, add the buffer, DTNB solution, and the test compound solution (or vehicle for control).
-
Enzyme Addition: Add the cholinesterase enzyme solution (AChE or BuChE) to each well and pre-incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the reaction by adding the substrate solution (e.g., ATCh) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The rate of color change is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percent inhibition relative to the control (no inhibitor) and plot this against the inhibitor concentration to calculate the IC₅₀ value.
Conclusion and Future Outlook
Substituted pyridinium iodides represent a synthetically accessible and highly versatile class of compounds with significant, demonstrable biological potential. Their activity as broad-spectrum antimicrobials, apoptosis-inducing anticancer agents, and dual-action cholinesterase/Aβ-aggregation inhibitors underscores their importance in modern drug discovery. The key to unlocking their full potential lies in the rational design of derivatives, guided by a deep understanding of structure-activity relationships. Future research should focus on optimizing lead compounds to improve potency and selectivity, reduce off-target toxicity, and enhance pharmacokinetic properties for in vivo applications. The experimental frameworks provided herein offer a robust starting point for researchers aiming to validate and advance this promising chemical scaffold toward clinical relevance.
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Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5203-5215. [Link]
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El-Gazzar, M. G., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. [Link]
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Ilies, M., & Gaina, L. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. International Journal of Molecular Sciences, 23(10), 5659. [Link]
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Zhang, Y., et al. (2024). Synthesis and biological activity study of tanshinone I-pyridinium salt derivatives. SpringerLink. [Link]
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Abengózar, A., et al. (2023). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13C] Atom Insertion. Journal of the American Chemical Society. [Link]
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Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. ResearchGate. [Link]
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Kim, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. Antioxidants, 9(11), 1115. [Link]
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Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633. [Link]
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Tan, Y. S., et al. (2020). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives. Chemical Biology & Drug Design, 95(4), 406-421. [Link]
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Milczarek, M., et al. (2022). Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. International Journal of Molecular Sciences, 23(16), 9097. [Link]
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Sharma, P., et al. (2023). Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. [Link]
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Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
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Unknown Author. (2022). Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. ResearchGate. [Link]
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Unknown Author. (2022). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ResearchGate. [Link]
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Komersová, A., Komers, K., & Cegan, A. (2007). New findings about Ellman's method to determine cholinesterase activity. Zeitschrift für Naturforschung C, 62(1-2), 150-154. [Link]
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Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]
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Kim, D., et al. (2020). Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line. ResearchGate. [Link]
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Alptüzün, V., Parlar, S., Taşlı, H., & Erciyas, E. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Scilit. [Link]
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Miceli, M., et al. (2024). 2-Arylbenzofurans as Selective Cholinesterase Inhibitors: Design, Synthesis, and Evaluation as Alzheimer's Disease Agents. Molecules, 29(10), 2329. [Link]
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Unknown Author. (2022). Synthesis and anti-microbial activities of some pyridinium salts with alkoxymethyl hydrophobic group. ResearchGate. [Link]
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Tan, Y. S., et al. (2020). Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives. Wiley Online Library. [Link]
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Atmanto, Y. K. A., et al. (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. [Link]
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Kumar, P., & Singh, J. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]
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Sharma, P., et al. (2023). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]
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Springer Nature. (n.d.). MTT Assay Protocol. [Link]
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G G, A., et al. (2023). Novel Coumarin–Pyridine Hybrids as Potent Multi-Target Directed Ligands Aiming at Symptoms of Alzheimer's Disease. ChemMedChem, 18(12), e202300109. [Link]
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S, M., & S, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Current Organic Synthesis, 19(5), 513-527. [Link]
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Unknown Author. (2023). Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
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Unknown Author. (n.d.). Ellman Esterase Assay Protocol. [Link]
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Balakrishnan, R., et al. (2023). Discovery of Novel Dimeric Pyridinium Bromide Analogues Inhibits Cancer Cell Growth by Activating Caspases and Downregulating Bcl-2 Protein. ACS Omega. [Link]
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JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. [Link]
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Worek, F., et al. (2012). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug Testing and Analysis, 4(3-4), 282-286. [Link]
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Unknown Author. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Semantic Scholar. [Link]
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Al-Otaibi, F., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6037. [Link]
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Ishibashi, Y., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. The Journal of Pharmacology and Experimental Therapeutics, 274(2), 785-792. [Link]
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Methodological & Application
Synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium Iodide: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide. This pyridinium salt is a valuable building block in medicinal chemistry and drug development, serving as a precursor for various functionalized pyridine derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a step-by-step procedure but also the underlying chemical principles and safety considerations.
Introduction
This compound is a quaternary ammonium salt synthesized through the N-methylation of 4-(hydroxymethyl)pyridine. The quaternization of the pyridine nitrogen significantly alters its electronic properties, making the pyridinium ring susceptible to nucleophilic attack, a feature extensively utilized in organic synthesis. The presence of the hydroxymethyl group at the 4-position provides a versatile handle for further chemical modifications.
The synthesis detailed herein is a robust and efficient method, adaptable to standard laboratory settings. The protocol is based on well-established principles of nucleophilic substitution, specifically the Menshutkin reaction, where a tertiary amine (the pyridine nitrogen) is alkylated by an alkyl halide (methyl iodide).
Chemical Reaction and Mechanism
The core of this synthesis is the SN2 reaction between 4-(hydroxymethyl)pyridine and methyl iodide. The lone pair of electrons on the nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. The iodide ion is displaced as a leaving group, resulting in the formation of the positively charged pyridinium cation and the iodide anion, which associate to form the final salt.
The reaction is typically carried out in a polar aprotic solvent, such as acetone or 2-propanol, which can solvate the transition state and facilitate the reaction. Heating is often employed to increase the reaction rate.
Experimental Protocol
This protocol outlines the synthesis, purification, and characterization of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-(hydroxymethyl)pyridine | ≥98% |
| Methyl iodide | ≥99%, stabilized |
| Acetone | Anhydrous, ≥99.5% |
| Diethyl ether | Anhydrous, ≥99% |
| Round-bottom flask | Appropriate size |
| Reflux condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle or oil bath | |
| Buchner funnel and filter paper | |
| Rotary evaporator | |
| Standard laboratory glassware | |
| NMR spectrometer | |
| FT-IR spectrometer | |
| Melting point apparatus |
Synthesis Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-(hydroxymethyl)pyridine (1.0 eq.) in anhydrous acetone (approximately 10 mL per gram of pyridine).
-
Addition of Methyl Iodide: While stirring the solution at room temperature, add methyl iodide (1.1-1.5 eq.) dropwise. Caution: Methyl iodide is toxic and volatile; this step must be performed in a well-ventilated fume hood.[1]
-
Reaction: Heat the reaction mixture to reflux (the boiling point of acetone is 56 °C) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). As the reaction proceeds, a precipitate of the pyridinium salt will form.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous acetone, followed by a wash with anhydrous diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to obtain this compound as a solid.
Purification
For higher purity, the crude product can be recrystallized. A suitable solvent system for recrystallization is a mixture of ethanol and diethyl ether. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add diethyl ether until the solution becomes cloudy. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | White to off-white or pale yellow solid |
| Melting Point | 106 °C[2] |
| Molecular Formula | C₇H₁₀INO |
| Molecular Weight | 251.07 g/mol [3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridinium ring protons (deshielded due to the positive charge), the N-methyl protons (a singlet), and the hydroxymethyl protons (a singlet or a triplet depending on coupling to the hydroxyl proton, and the hydroxyl proton itself).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridinium ring, the N-methyl carbon, and the hydroxymethyl carbon.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum should display characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3300-3500 cm⁻¹), C-H stretches of the aromatic and methyl groups, and C=C and C=N stretching vibrations of the pyridinium ring.
Safety Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Methyl iodide is a hazardous substance that is volatile and toxic.[1] All manipulations involving methyl iodide must be conducted in a well-ventilated fume hood.
-
Handling of Reagents:
-
4-(hydroxymethyl)pyridine: Handle with care, avoiding skin and eye contact.
-
Methyl Iodide: This is a known carcinogen and a potent alkylating agent. Avoid inhalation and skin contact. It is advisable to use a syringe or cannula for its transfer. In case of a spill, it should be quenched with a solution of sodium thiosulfate.
-
Pyridinium Salts: While generally less toxic than their precursor pyridines, pyridinium salts should still be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Workflow Diagram
Caption: Synthetic workflow for this compound.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions, researchers can reliably prepare this valuable chemical intermediate for their drug discovery and development endeavors. The key to a successful synthesis lies in the use of anhydrous solvents and careful handling of the reactive methyl iodide. Proper characterization is essential to confirm the identity and purity of the final product.
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PubChem Compound Summary for CID 209740, 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 11118439, 4-Formyl-1-methylpyridin-1-ium iodide. National Center for Biotechnology Information. [Link]
-
1,4-Dimethylpyridinium iodide. ResearchGate. [Link]
-
Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. National Center for Biotechnology Information. [Link]
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Methylation using iodomethane. Reddit. [Link]
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1-Methyl-pyridinium iodide. SpectraBase. [Link]
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Synthesis and antimicrobial activity of poly(N-methyl-4-vinylpyridinium triiodide). ResearchGate. [Link]
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13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0303352). NP-MRD. [Link]
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and explaining 13C NMR spectrum of 1-iodo-2-methylpropane. Doc Brown's Chemistry. [Link]
-
Methylpyridinium. Wikipedia. [Link]
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-
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-
Synthesis, Structural and Optical Properties of an Organic Stilbazolium Single Crystal of 4-(4-Hydroxy Styryl). IRJET. [Link]
-
4-(N-hydroxycarboxamido)-1-methylpyridinium iodide supplier. AHH Chemical. [Link]
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Navigating the Chemistry of 4-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide: A Guide for Synthetic and Medicinal Chemists
This document provides a comprehensive guide to the experimental setup for reactions involving 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide. Tailored for researchers, scientists, and drug development professionals, this guide eschews rigid templates in favor of a logically structured narrative that delves into the causality behind experimental choices. We will explore the synthesis of this key intermediate, its subsequent functional group transformations, and the critical safety considerations inherent in these processes.
Introduction: The Versatility of a Pyridinium Synthon
This compound is a versatile pyridinium salt that serves as a valuable building block in organic synthesis. Its structure, featuring a reactive primary alcohol and a positively charged pyridinium ring, makes it a precursor to a variety of functionalized molecules with potential applications in medicinal chemistry and materials science. The electron-withdrawing nature of the pyridinium ring influences the reactivity of the hydroxymethyl group, a key consideration in the design of synthetic routes. This guide will provide detailed protocols for the preparation of this compound and its conversion into valuable derivatives, specifically the corresponding aldehyde and acetate ester.
Physicochemical Properties and Handling
Before embarking on any synthetic work, a thorough understanding of the physical and chemical properties of this compound is essential.
| Property | Value | Source |
| CAS Number | 6457-57-4 | |
| Molecular Formula | C₇H₁₀INO | |
| Molecular Weight | 251.06 g/mol | |
| Appearance | Light yellow to yellow solid | |
| Melting Point | 106 °C | |
| Storage | 2-8°C, sealed storage, away from moisture |
Safety and Handling: Pyridinium salts should be handled with care.[1][2][3] It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work should be conducted in a well-ventilated fume hood.[3] Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Synthesis of this compound
The most direct route to this compound is the quaternization of 4-(hydroxymethyl)pyridine with iodomethane (methyl iodide). This is a classic Sₙ2 reaction where the lone pair of electrons on the pyridine nitrogen attacks the electrophilic methyl group of iodomethane.
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The Versatile Building Block: Application Notes for 4-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide in Modern Synthesis
For the discerning researcher in organic synthesis and drug development, 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide emerges as a pivotal reagent, bridging the gap between simple pyridine precursors and complex, functionalized molecules. Its dual-functionality, possessing a reactive hydroxymethyl group and a positively charged pyridinium core, opens avenues for diverse chemical transformations. This guide provides an in-depth exploration of its synthesis, key reactions, and potential applications, grounded in established chemical principles and field-proven insights.
I. Core Concepts and Strategic Value
The strategic importance of this compound lies in its inherent chemical features. The quaternization of the pyridine nitrogen significantly alters the electron density of the ring, making it more susceptible to certain transformations while stabilizing it against others. The primary alcohol moiety at the 4-position serves as a versatile handle for subsequent functionalization, most notably oxidation to the corresponding aldehyde or carboxylic acid.
This compound is particularly valuable as a synthetic intermediate for several reasons:
-
Enhanced Reactivity: The pyridinium salt structure can influence the reactivity of the hydroxymethyl group.
-
Solubility: The ionic nature of the molecule often imparts favorable solubility characteristics in polar solvents.
-
Scaffold for Drug Discovery: Pyridinium moieties are present in numerous bioactive compounds, making this a relevant building block for medicinal chemistry.[1][2]
II. Synthesis of this compound: A Standard Protocol
The preparation of this compound is a straightforward quaternization reaction, a classic example of nucleophilic substitution where the pyridine nitrogen acts as the nucleophile.[3]
Underlying Principles
The reaction proceeds via an SN2 mechanism, where the lone pair of electrons on the nitrogen atom of 4-(hydroxymethyl)pyridine attacks the electrophilic methyl group of methyl iodide. Iodide is an excellent leaving group, facilitating a rapid and generally high-yielding reaction. The choice of solvent is critical; a polar aprotic solvent like 2-propanol or acetone is often employed to solubilize the starting materials and promote the formation of the ionic product, which often precipitates from the reaction mixture upon formation.[4]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
Materials:
-
4-(Hydroxymethyl)pyridine (1.0 eq)
-
Methyl iodide (1.1 - 1.5 eq)
-
Anhydrous 2-propanol (or acetone)
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-(hydroxymethyl)pyridine in anhydrous 2-propanol.
-
Add methyl iodide dropwise to the stirred solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours, or gently warm to 40-50 °C to expedite the reaction.
-
Monitor the reaction progress by TLC or ¹H NMR. The formation of a precipitate is a strong indication of product formation.
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold 2-propanol followed by diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous 2-Propanol or Acetone | Polar aprotic, facilitates SN2, product is often insoluble. |
| Temperature | Room Temperature to 50 °C | Balances reaction rate with minimizing side reactions. |
| Equivalents of MeI | 1.1 - 1.5 | Ensures complete consumption of the starting pyridine. |
| Reaction Time | 12 - 24 hours | Typically sufficient for high conversion. |
III. Key Application: Oxidation to 4-Formyl-1-methylpyridin-1-ium Iodide
A primary application of this compound is its oxidation to the corresponding aldehyde, 4-formyl-1-methylpyridin-1-ium iodide. This aldehyde is a valuable precursor for synthesizing various biologically active molecules and chemical probes.
Mechanistic Insight: The Ley-Griffith Oxidation
The Ley-Griffith oxidation, utilizing tetra-n-propylammonium perruthenate (TPAP) as a catalytic oxidant with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is an exceptionally mild and selective method for oxidizing primary alcohols to aldehydes. This method is particularly well-suited for sensitive substrates, including those with pyridinium moieties, as it avoids the harsh acidic or basic conditions of many other oxidation protocols. The catalytic cycle involves the oxidation of the alcohol by the Ru(VII) species, which is then regenerated by the co-oxidant.
Experimental Workflow: Oxidation
Caption: Workflow for the oxidation to 4-formyl-1-methylpyridin-1-ium iodide.
Detailed Protocol
Materials:
-
This compound (1.0 eq)
-
Tetra-n-propylammonium perruthenate (TPAP) (0.05 eq)
-
N-Methylmorpholine N-oxide (NMO) (1.5 eq)
-
Powdered 4 Å molecular sieves
-
Anhydrous acetonitrile
Procedure:
-
To a stirred suspension of this compound and powdered 4 Å molecular sieves in anhydrous acetonitrile, add N-methylmorpholine N-oxide.
-
Add TPAP in one portion. The reaction mixture may turn dark.
-
Stir the reaction at room temperature and monitor its progress by TLC or ¹H NMR, observing the disappearance of the starting material.
-
Upon completion, quench the reaction by filtering the mixture through a short plug of silica gel, eluting with acetonitrile or dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
| Parameter | Recommended Condition | Rationale |
| Oxidant | TPAP (catalytic) | Mild and selective for primary alcohols. |
| Co-oxidant | NMO | Regenerates the active Ru(VII) species. |
| Solvent | Anhydrous Acetonitrile | Aprotic and effectively solubilizes the reactants. |
| Additives | 4 Å Molecular Sieves | Sequesters water, which can interfere with the reaction. |
IV. Applications in Drug Discovery and Development
While direct therapeutic applications of this compound are not extensively documented, its utility as a synthetic precursor is significant. Pyridinium salts are a class of compounds with a broad spectrum of biological activities, including antimicrobial and antiviral properties.[1][2]
The aldehyde derivative, 4-formyl-1-methylpyridin-1-ium iodide, is a particularly useful intermediate. It can undergo a variety of subsequent reactions, including:
-
Reductive amination: To introduce diverse amine functionalities.
-
Wittig and related olefination reactions: For the construction of carbon-carbon double bonds.
-
Aldol and other condensation reactions: To form more complex carbon skeletons.
These transformations allow for the rapid generation of libraries of novel pyridinium-containing compounds for screening in drug discovery programs. The charged nature of the pyridinium ring can also be exploited to improve the pharmacokinetic properties of a drug candidate, such as its solubility and cell permeability.
V. Safety and Handling
This compound:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Keep in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
Methyl Iodide (Reagent):
-
Methyl iodide is a volatile and toxic substance and a suspected carcinogen. All manipulations should be performed in a certified chemical fume hood.
VI. Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the ability to undergo clean and selective oxidation to the corresponding aldehyde make it an important precursor for the synthesis of a wide range of more complex molecules. For researchers in drug discovery, this compound offers a reliable entry point into the synthesis of novel pyridinium-based compounds with potential therapeutic applications. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this reagent in their research endeavors.
VII. References
-
Drebushchak, V. A., et al. (2017). Crystal structure of 4-benzylcarbamoyl-1-methylpyridin-1-ium iodide: an efficient multimodal antiviral drug. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 5), 756–759.
-
El-Sayed, R., et al. (2015). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules, 20(8), 13673–13691.
-
Heidarizadeh, F., & Abadast, F. (2011). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry, 27(4), 1421-1436.
-
Jirásek, M., et al. (2015). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 20(12), 21844–21857.
-
Li, Z., et al. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665.
-
Nanjing Chemical Material Corp. (n.d.). Methyl Iodide Used in Pharmaceuticals. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methyl Iodide. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide. Retrieved from [Link]
-
ResearchGate. (2017). 1,4-Dimethylpyridinium iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐(hydroxymethyl)‐N,N,N‐trimethylbenzenaminium iodide (7) and potassium 4‐(hydroxymethyl)phenyltrifluoroborate (8). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2016). synthesis of methyl iodide from methanol, HCl and sodium iodide?. Retrieved from [Link]
-
Scripps Research. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Retrieved from [Link]
-
U.S. Army Medical Research and Development Command. (1976). Synthesis of Some 1-Substituted-4-Formylpyridinium Oximes and Oximates. Retrieved from [Link]
Sources
Application Note: High-Throughput Quantification of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides detailed protocols for the accurate and precise quantification of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary pyridinium salt of interest in pharmaceutical and chemical research. Recognizing the critical need for robust analytical methods in drug development and quality control, this document outlines two orthogonal, validated analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for absolute quantification and primary standard characterization. Each protocol is presented with an in-depth explanation of the experimental rationale, step-by-step procedures, and comprehensive validation parameters, ensuring scientific integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound is a quaternary ammonium salt, a class of compounds with diverse applications. The permanent positive charge on the pyridinium ring and the presence of a hydroxyl functional group impart specific chemical properties that are key to its function. Accurate quantification is paramount for understanding its pharmacokinetic and pharmacodynamic profiles, ensuring manufacturing consistency, and meeting regulatory requirements.[1][2][3] This guide provides the necessary tools for researchers to confidently quantify this analyte in various sample matrices.
The inherent challenges in analyzing quaternary ammonium compounds, such as their high polarity and potential for ion-pairing, necessitate well-developed analytical methods.[4] The methodologies presented herein are designed to address these challenges, offering both high-throughput screening capabilities and the precision of a primary analytical method.
Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
RP-HPLC-UV is a cornerstone of pharmaceutical analysis due to its robustness, versatility, and cost-effectiveness.[5] This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase and a polar mobile phase.[5] The UV detector allows for sensitive quantification by measuring the absorbance of the pyridinium chromophore.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 column is selected for its hydrophobicity, providing adequate retention for the polar analyte when used with a suitable mobile phase. The choice of a modern, end-capped C18 column minimizes peak tailing that can arise from interactions between the cationic analyte and residual silanol groups on the silica support.[5]
-
Mobile Phase: An acidic mobile phase (e.g., with formic or trifluoroacetic acid) is employed to ensure consistent ionization of any residual silanols and to provide a counter-ion for the analyte, leading to improved peak shape. A gradient elution with acetonitrile is used to ensure efficient elution of the analyte and any less polar impurities.[6]
-
Wavelength Selection: The UV detection wavelength is set at the absorbance maximum of the pyridinium ring, typically around 254-260 nm, to maximize sensitivity. A diode array detector (DAD) can be used to confirm peak purity spectrally.[7]
Detailed Experimental Protocol: HPLC-UV
2.2.1. Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Methanol (HPLC grade) for sample preparation
2.2.2. Instrumentation
-
HPLC system with a binary pump, autosampler, column oven, and DAD or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.2.3. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-2 min: 5% B
-
2-10 min: 5% to 40% B
-
10-12 min: 40% to 95% B
-
12-14 min: 95% B
-
14-15 min: 95% to 5% B
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 258 nm
2.2.4. Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[8]
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard.
2.2.5. Data Analysis and Validation
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line, correlation coefficient (r²), and linearity range.
-
Quantify the analyte in unknown samples using the calibration curve.
-
Validate the method according to ICH Q2(R1) guidelines, assessing accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3]
Expected Performance Characteristics
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
HPLC-UV Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by HPLC-UV.
Method 2: Quantitative NMR (qNMR) Spectroscopy
qNMR is a primary ratio method that allows for the direct quantification of a substance without the need for a calibration curve of the same analyte.[9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific analyte proton signal to that of a known amount of an internal standard, the absolute concentration or purity of the analyte can be determined.[10][11]
Causality Behind Experimental Choices
-
Internal Standard: An internal standard must be of high purity, chemically inert, and have a simple NMR spectrum with at least one signal that does not overlap with the analyte signals.[10] Maleic acid or dimethyl sulfone are suitable choices.
-
Solvent: A deuterated solvent that fully dissolves both the analyte and the internal standard is crucial. Deuterated methanol (CD3OD) or deuterium oxide (D2O) are good candidates for the polar pyridinium salt.
-
Acquisition Parameters: To ensure accurate quantification, long relaxation delays (D1) are essential to allow for complete relaxation of all protons between scans. A sufficient number of scans are acquired to achieve a high signal-to-noise ratio.
Detailed Experimental Protocol: qNMR
3.2.1. Materials and Reagents
-
This compound sample
-
High-purity internal standard (e.g., Maleic acid, ≥99.5%)
-
Deuterated solvent (e.g., D2O or CD3OD, 99.9% D)
3.2.2. Instrumentation
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
3.2.3. Sample Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Accurately weigh approximately 5 mg of the internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
3.2.4. NMR Data Acquisition
-
Pulse Program: Standard 1D proton experiment (e.g., zg30).
-
Relaxation Delay (D1): ≥ 5 times the longest T1 of both the analyte and internal standard (typically 30-60 seconds).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Spectral Width: Appropriate for observing all relevant signals.
-
Temperature: 298 K.
3.2.5. Data Processing and Calculation
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved proton signal of the analyte and a signal from the internal standard.
-
Calculate the purity or concentration using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
Purity_IS = Purity of the internal standard
-
qNMR Experimental Workflow Diagram
Caption: Workflow for the quantification of this compound by qNMR.
Method Comparison and Application
| Feature | HPLC-UV | qNMR |
| Principle | Chromatographic separation and UV absorbance | Nuclear magnetic resonance signal proportionality |
| Quantification | Relative (requires calibration curve) | Absolute (primary ratio method) |
| Throughput | High | Moderate |
| Sensitivity | High (µg/mL to ng/mL) | Lower (mg/mL) |
| Application | Routine QC, stability testing, impurity profiling | Purity assessment of reference standards, structural confirmation |
For high-throughput analysis in a quality control environment, the developed HPLC-UV method is recommended. For the certification of reference materials or when an absolute measure of purity is required, qNMR is the superior choice.[11] For even higher sensitivity, particularly in biological matrices, a method based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) could be developed, leveraging its high selectivity and low detection limits.[4][12][13]
Conclusion
This application note provides two robust and reliable methods for the quantification of this compound. The detailed protocols and the rationale behind the experimental choices empower researchers and scientists to implement these methods with confidence. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reproducible data essential for advancing pharmaceutical and chemical research.
References
-
Al-Amin, M., et al. (2023). LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine. Journal of Chromatography B, 1215, 123562. [Link]
-
Bruker. (2017). Quantitative NMR Spectroscopy. Bruker Corporation. [Link]
-
Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. pharmaguideline.com. [Link]
-
Li, Y., et al. (2017). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. Analytical Methods, 9(1), 113-119. [Link]
-
Shelor, C. P., & Dasgupta, P. K. (2011). Review of analytical methods for the quantification of iodine in complex matrices. Analytica Chimica Acta, 702(1), 16–36. [Link]
-
Gáspár, A., et al. (2013). Quantification of protonation in organic solvents using solution NMR spectroscopy: implication in salt formation. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 248–255. [Link]
-
Novakova, L., et al. (2022). A Rapid Method for the Determination of Potassium Iodide in Ophthalmic Formulations by Indirect Derivatization with 4-Hydroxybenzoic Acid Using UHPLC–DAD and MS/MS Detection. Molecules, 27(21), 7265. [Link]
-
Reddit. (2023). Organic salt - wrong colour but 1H and 13C nmr look fine. r/Chempros. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. sielc.com. [Link]
-
Zhang, Y., et al. (2023). Determination of 25 quaternary ammonium compounds in sludge by liquid chromatography-mass spectrometry. ResearchGate. [Link]
-
Lab-Training. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. lab-training.com. [Link]
-
Pauli, G. F., et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Kumar, A., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. ACG Publications. [Link]
-
Quality System Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. qualitysystemcompliance.com. [Link]
-
Al-Amin, M., et al. (2023). LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine. PubMed. [Link]
-
ResearchGate. (n.d.). Qualitative UV-spectra of two chosen pyridinium compounds (diode array...). ResearchGate. [Link]
-
ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. ResearchGate. [Link]
-
Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals. pharmuni.com. [Link]
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- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 4. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
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Safe Handling and Storage of 4-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide: A Guide for Researchers
This document provides a comprehensive guide to the safe handling, storage, and potential applications of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide for researchers, scientists, and drug development professionals. The information presented herein is a synthesis of established safety protocols for related chemical entities and specific findings on hydroxymethyl-substituted pyridinium salts.
Compound Profile and Significance
This compound is a quaternary pyridinium salt characterized by a positively charged nitrogen atom within the pyridine ring and an iodide counter-ion. The presence of a hydroxymethyl group at the 4-position imparts specific chemical properties and potential biological activities, making it a compound of interest in medicinal chemistry and drug development. Pyridinium scaffolds are prevalent in numerous therapeutic agents due to their ability to improve water solubility and engage in biological interactions.[1] The hydroxymethyl moiety can further enhance these properties and may participate in hydrogen bonding with biological targets.
Chemical and Physical Properties:
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀INO | [2] |
| Molecular Weight | 251.06 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |
| Melting Point | 106 °C | [2] |
| CAS Number | 6457-57-4 | [2] |
Risk Assessment and Hazard Mitigation
Hazard Identification and Precautionary Measures:
| Hazard | Potential Effects | Recommended Precautions |
| Inhalation | May cause respiratory tract irritation. | Work in a well-ventilated area or a chemical fume hood. Avoid generating dust. |
| Skin Contact | May cause skin irritation. | Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. |
| Eye Contact | May cause serious eye irritation. | Wear safety glasses with side shields or chemical safety goggles. |
| Ingestion | May be harmful if swallowed. | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Exposure Controls and Personal Protective Equipment (PPE):
A multi-layered approach to safety is crucial when handling this compound.
Caption: Hierarchical approach to exposure control.
Handling and Storage Procedures
Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring laboratory safety.
Handling
-
Dispensing: When handling the solid material, use a spatula in a chemical fume hood to minimize dust generation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly while stirring to avoid splashing. Pyridinium salts can be soluble in polar solvents like water and alcohols.
-
Spills: In case of a spill, avoid creating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate surfaces.
Storage
-
Temperature: Store in a cool, dry place, with a recommended temperature range of 2-8°C.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Light: Protect from light, as iodide-containing compounds can be light-sensitive.
-
Container: Keep the container tightly sealed.
Application Notes and Protocols
The unique structural features of this compound make it a valuable building block in drug discovery and development.
Synthesis of this compound
The synthesis of this compound typically involves the Menshutkin reaction, which is the alkylation of an amine (in this case, 4-(hydroxymethyl)pyridine) with an alkyl halide (methyl iodide).[1]
Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on general procedures for the synthesis of hydroxymethyl-substituted pyridinium salts.[3]
Materials:
-
4-(Hydroxymethyl)pyridine
-
Methyl iodide
-
Anhydrous acetone or acetonitrile
-
Round-bottom flask with a reflux condenser
-
Stirring plate and magnetic stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-(hydroxymethyl)pyridine in anhydrous acetone.
-
Add a stoichiometric equivalent of methyl iodide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (reflux) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
As the reaction proceeds, the product, this compound, will precipitate out of the solution as a solid.
-
After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration.
-
Wash the collected solid with cold, anhydrous acetone to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the final compound.
Caption: General workflow for the synthesis of the target compound.
Application in Antimicrobial Drug Discovery
Studies have shown that hydroxymethyl-substituted pyridinium salts exhibit significant antimicrobial activity.[3] The cationic nature of the pyridinium head group is thought to interact with the negatively charged components of microbial cell membranes, leading to cell disruption. The hydroxymethyl group can potentially enhance this activity through increased water solubility and hydrogen bonding interactions.
Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This is a standard protocol to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]
Materials:
-
Stock solution of this compound of known concentration.
-
Bacterial or fungal strains of interest.
-
Appropriate sterile growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Sterile 96-well microtiter plates.
-
Incubator.
-
Microplate reader.
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism in medium without the compound) and negative (medium only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density using a microplate reader. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
References
- A. K. Maurya, S. Kumar, Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. ACS Omega2023, 8 (21), 18493–18517.
- Organic Syntheses, Coll. Vol. 2, p.399 (1943); Vol. 15, p.47 (1935).
- Devinsky, F., et al. (2025). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts.
- M. Siddiq, M.A. Munawar, and M. Iqbal. Alkylation of Hydroxypyrones. Journal of the Chemical Society of Pakistan.
- Lalancette, R. A., et al. (1978). The Structure of N-Methylpyridinium Iodide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 34(9), 2950-2953.
- El-Sayed, A. A., et al. (2011). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules, 16(12), 10334-10351.
- Kral'ova, K., et al. (2025). Synthesis, Antimicrobial Effect and Surface Properties of Hydroxymethylsubstituted Pyridinium Salts. Bentham Science Publishers.
- Minisci, F., et al. (1993).
- R. M. S. Alvarez, et al. (2007). Stabilization through p-dimethylaminobenzaldehyde of a new NLO-active phase of [E-4-(4-dimethylaminostyryl)-1-methylpyridinium] iodide: synthesis, structural characterization and theoretical investigation of its electronic properties.
- G. G. Guzeldemir, et al. (2012). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 17(12), 13949-13960.
- B. Marinic, et al. (2020). Single point activation of pyridines enables reductive hydroxymethylation. Chemical Science, 11(45), 12264-12269.
- A. F. M. M. Rahman, et al. (2021). Synthesis and Characterization of Some Transition Metals Complex Salts of Pyridinium Iodide Ionic Liquids. Artuklu International Journal of Engineering Sciences, 6(1), 1-8.
- A. R. Katritzky, et al. (2025). Synthesis of 3-substituted pyridinium salts.
-
Reddit. (2020). Methylation using iodomethane. Retrieved from [Link]
- F. A. Rosa, et al. (2020). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 85(1), 518-528.
- M. G. G. D. S. Costa, et al. (2023). Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. Molecules, 28(13), 5101.
- M. Bolte, et al. (2017). 1,4-Dimethylpyridinium iodide.
- A. P. S. T. T. D. de Souza, et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
-
PubChem. (n.d.). Pyridinium iodide. Retrieved from [Link]
- J. M. O'Connor, et al. (2022). C–H···π interactions increase pyridinium solubility by disrupting ionic...
-
ChemistryViews. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. Retrieved from [Link]
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-
Longdom Publishing. (n.d.). Solvent Properties of Pyridinium Ionic Liquids. Retrieved from [Link]
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- 2. Copper(I) Iodide Catalyzed [3 + 3] Annulation of Iodonium Ylides with Pyridinium 1,4-Zwitterionic Thiolates for the Synthesis of 1,4-Oxathiin Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
4-(hydroxymethyl)-1-methylpyridin-1-ium iodide: A Versatile Reagent for Biochemical Research and Drug Discovery
Introduction: Unveiling the Potential of a Functionalized Pyridinium Salt
In the landscape of biochemical research and pharmaceutical development, the utility of a reagent is often dictated by its structural motifs and their inherent reactivity. 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary pyridinium salt, emerges as a compound of significant interest due to its unique combination of a positively charged pyridinium core, a reactive hydroxymethyl group, and an iodide counter-ion. While direct, extensive literature on its specific biochemical applications is nascent, a thorough analysis of its constituent parts allows for the extrapolation of its potential as a versatile tool in the modern laboratory.
This guide provides an in-depth exploration of the theoretical and practical applications of this compound. We will delve into its physicochemical properties, potential biochemical interactions, and provide exemplary protocols for its use as a synthetic precursor, a potential enzyme modulator, and a bioconjugation agent. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical biology of this promising reagent.
Structurally diverse pyridinium salts are prevalent in numerous natural products and bioactive pharmaceuticals.[1][2] Their applications are wide-ranging, encompassing roles as antimicrobial, anticancer, antimalarial, and anti-cholinesterase agents.[1][2] The quaternization of the pyridine nitrogen enhances water solubility, a crucial property for biological applications.[3] The presence of the hydroxymethyl group at the 4-position offers a reactive handle for further chemical modifications, while the iodide counter-ion can influence its stability and reactivity.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical characteristics of this compound is paramount for its effective use.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀INO | Internal Calculation |
| Molecular Weight | 251.06 g/mol | Internal Calculation |
| Appearance | Light yellow to yellow solid | [4] |
| Melting Point | 106 °C | [4] |
| Storage | 2-8°C, sealed from moisture | [4] |
Handling and Storage: this compound should be stored in a cool, dry place, tightly sealed to prevent moisture absorption. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling.
Part 1: Application as a Synthetic Precursor in Drug Discovery
The primary and most immediate application of this compound is as a versatile synthetic intermediate. The hydroxymethyl group serves as a key functional handle for derivatization, enabling the synthesis of a library of novel compounds for screening in drug discovery programs.
Rationale for Synthetic Elaboration
The pyridinium scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] The incorporation of a pyridine motif can enhance a molecule's biochemical potency, metabolic stability, and permeability.[5] By modifying the hydroxymethyl group, researchers can introduce various pharmacophores, alter physicochemical properties such as lipophilicity and solubility, and explore structure-activity relationships (SAR).
Experimental Workflow: Esterification and Etherification
The following diagram illustrates the general workflow for utilizing this compound as a synthetic precursor.
Caption: Synthetic utility of this compound.
Protocol: Synthesis of an Ester Derivative
This protocol provides a general method for the esterification of the hydroxymethyl group.
Objective: To synthesize an ester derivative of this compound for biological evaluation.
Materials:
-
This compound
-
Acyl chloride or carboxylic acid of interest
-
Anhydrous pyridine or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other appropriate aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Standard work-up and purification reagents (e.g., saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (1.2 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution. If using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) will be required.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Perform a standard aqueous work-up by extracting the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
-
Characterize the purified product by NMR and mass spectrometry.
Part 2: Potential as a Modulator of Enzyme Activity
The pyridinium moiety is a known pharmacophore in several enzyme inhibitors.[6] This suggests that this compound and its derivatives could be investigated as potential modulators of various enzyme classes.
Theoretical Basis for Enzyme Inhibition
The positively charged pyridinium ring can engage in cation-π interactions with aromatic amino acid residues (e.g., tryptophan, tyrosine, phenylalanine) within an enzyme's active site. Furthermore, the hydroxymethyl group can act as a hydrogen bond donor or acceptor, contributing to binding affinity and specificity. Pyridine-based molecules have been reported to inhibit a variety of clinically important enzymes.[6]
Target Classes for Investigation
Based on the known activities of other pyridinium salts, potential enzyme targets for this compound and its derivatives include:
-
Cholinesterases (AChE and BChE): Many pyridinium compounds are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission.[2]
-
Kinases: The pyridine scaffold is present in several kinase inhibitors used in oncology.
-
Methyltransferases: The cationic nature of the pyridinium ring could allow it to mimic the binding of S-adenosylmethionine (SAM), the cofactor for methyltransferases.
Workflow for Screening as an Enzyme Inhibitor
Caption: Workflow for evaluating enzyme inhibition.
Exemplary Protocol: Screening for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the well-established Ellman's method for measuring AChE activity.
Objective: To determine the inhibitory potential of this compound against AChE.
Materials:
-
Acetylcholinesterase (AChE) from a commercial source
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
This compound stock solution (in buffer or DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Assay Preparation: Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Plate Layout: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A solution of this compound at various concentrations (for the test wells) or buffer/DMSO (for control wells).
-
DTNB solution.
-
-
Pre-incubation: Add the AChE solution to all wells and incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Part 3: Bioconjugation and Labeling Applications
The hydroxymethyl group on this compound can be chemically modified to introduce functionalities suitable for bioconjugation, such as fluorescent dyes, biotin, or affinity tags.
Rationale for Bioconjugation
Attaching this pyridinium salt to a biomolecule of interest can serve several purposes:
-
Improved Water Solubility: The charged pyridinium moiety can enhance the aqueous solubility of hydrophobic biomolecules.
-
Cellular Uptake: The cationic nature of the pyridinium salt may facilitate interaction with negatively charged cell membranes, potentially aiding in cellular uptake.
-
Probing Molecular Interactions: A labeled pyridinium derivative can be used as a chemical probe to study biological systems.[7]
Protocol: Activation of the Hydroxymethyl Group for Amine Coupling
To conjugate this compound to a biomolecule containing a primary amine (e.g., a lysine residue in a protein), the hydroxymethyl group first needs to be activated.
Objective: To activate the hydroxymethyl group for subsequent reaction with an amine-containing biomolecule.
Step 1: Conversion to a Carboxylic Acid The hydroxymethyl group can be oxidized to a carboxylic acid using a mild oxidizing agent like pyridinium dichromate (PDC) or by a two-step process involving oxidation to an aldehyde followed by further oxidation.
Step 2: Amide Bond Formation The resulting carboxylic acid derivative can then be coupled to a primary amine on a biomolecule using standard carbodiimide chemistry (e.g., with EDC and N-hydroxysuccinimide (NHS) to form an NHS-ester).
Workflow for Bioconjugation:
Caption: Bioconjugation strategy for this compound.
Conclusion and Future Perspectives
This compound stands as a promising yet underexplored biochemical reagent. Its true potential lies in its versatility as a synthetic building block for creating novel chemical entities with diverse biological activities. The protocols and workflows outlined in this guide provide a foundational framework for researchers to begin exploring its applications in their respective fields.
Future research should focus on synthesizing and screening libraries of derivatives to uncover specific biological targets. Investigating its potential as an antimicrobial agent, given the known antimicrobial properties of other pyridinium salts, is also a promising avenue.[8][9] Furthermore, the development of fluorescently labeled derivatives could lead to novel probes for cellular imaging and diagnostics. The journey to fully elucidate the biochemical utility of this compound has just begun, and it is a path that holds considerable promise for advancing both basic research and drug discovery.
References
-
Sowmiah, S., Esperança, J. M. S. S., Rebelo, L. P. N., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic & Biomolecular Chemistry, 16(44), 8423–8453. [Link]
-
Sowmiah, S., Esperança, J. M. S. S., Rebelo, L. P. N., & Afonso, C. A. M. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493. [Link]
-
Sowmiah, S., et al. (2018). Pyridinium salts: From synthesis to reactivity and applications. NOVA Research Portal. [Link]
-
El-Sayed, R., & Ali, A. A. (2011). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules, 16(12), 10324-10339. [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. [Link]
-
Zhong, W., Wan, C., Zhou, Z., Dai, C., Zhang, Y., Lu, F., ... & Li, Z. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic letters, 25(48), 8661-8665. [Link]
-
Gorrod, J. W., & Damani, L. A. (1979). The effect of various potential inhibitors, activators and inducers on the N-oxidation of 3-substituted pyridines in vitro. Xenobiotica, 9(4), 219-226. [Link]
-
Davies, M. J. (2023). Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. Antioxidants, 12(7), 1334. [Link]
-
Sowmiah, S., et al. (2018). Pyridinium Salts: From synthesis to reactivity and applications. Request PDF on ResearchGate. [Link]
-
Cîrîc, A., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(16), 4963. [Link]
-
Historical context and new applications of pyridinium salt reactivity. (n.d.). ResearchGate. [Link]
-
Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. (2025). Thieme. [Link]
-
4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. (2023). ChemistryViews. [Link]
-
Rahn, R. O. (2025). Potassium Iodide as a Chemical Actinometer for 254 nm Radiation: Use of Iodate as an Electron Scavenger. ResearchGate. [Link]
-
Al-Masoudi, N. A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Molecules, 14(12), 5109-5121. [Link]
-
Al-Masoudi, N. A., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. MDPI. [Link]
-
Antitumour Effects of Selected Pyridinium Salts on Sensitive Leukaemia HL60 Cells and Their Multidrug Resistant Topoisomerase II-Defective HL60/MX2 Counterparts. (2022). PMC. [Link]
-
Chen, K., & Wang, B. (2020). Chemical probes and methods for the study of protein arginine methylation. PMC. [Link]
-
Application of Pyridinium Salts to Organic Syntheses. (2025). ResearchGate. [Link]
-
N-Alkyl pyridinium salts as the active components in materials and bioactive molecules as well as versatile synthetic intermediates. (n.d.). ResearchGate. [Link]
-
RUDN University chemists synthesized new fluorescent substances for medical applications. (2020). EurekAlert!. [Link]
-
The importance of chemical probes in molecular and cell biology. (2023). FEBS Network. [Link]
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC. [Link]
-
Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). PMC. [Link]
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- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. KR20110009048A - Obtaining free iodine by addition of potassium iodide in the preparation of aqueous iodine chloride - Google Patents [patents.google.com]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of crude 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide. Here, we address common challenges and frequently asked questions, offering practical, field-proven solutions grounded in established chemical principles. Our aim is to empower you to achieve high-purity material consistently and efficiently.
Understanding the Chemistry: The Menschutkin Reaction and Its Implications for Purification
The synthesis of this compound is typically achieved via the Menschutkin reaction, an SN2 reaction between 4-pyridinemethanol and methyl iodide.
Caption: Synthesis of this compound.
The primary impurities in the crude product are typically unreacted starting materials: 4-pyridinemethanol and methyl iodide. The purification strategy, therefore, revolves around effectively separating the desired quaternary ammonium salt from these less polar precursors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification process, providing potential causes and actionable solutions.
Problem 1: The crude product is an oil or a sticky solid and does not crystallize.
-
Potential Cause 1: Presence of excess unreacted starting materials. Unreacted 4-pyridinemethanol and methyl iodide can act as impurities that inhibit crystallization.
-
Solution 1: Solvent Trituration/Washing.
-
Transfer the crude product to a flask.
-
Add a solvent in which the desired product is known to be insoluble, but the impurities are soluble. Diethyl ether is an excellent first choice.
-
Stir or sonicate the mixture at room temperature. The product should precipitate as a solid, while the impurities remain in the solvent.
-
Isolate the solid product by filtration and wash with a fresh portion of the cold solvent.
-
Dry the solid under vacuum.
-
-
Potential Cause 2: Inappropriate recrystallization solvent. The chosen solvent may be too good a solvent, even at low temperatures, preventing precipitation.
-
Solution 2: Two-Solvent Recrystallization.
-
Dissolve the crude product in a minimum amount of a hot "good" solvent in which it is highly soluble (e.g., ethanol or methanol).[1]
-
While the solution is still hot, slowly add a "poor" solvent in which the product is insoluble (e.g., diethyl ether or ethyl acetate) until the solution becomes faintly cloudy.
-
If persistent cloudiness occurs, add a few drops of the hot "good" solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
-
Problem 2: Low recovery of the purified product after recrystallization.
-
Potential Cause 1: Using too much "good" solvent during recrystallization. This will keep a significant amount of the product dissolved in the mother liquor even after cooling.
-
Solution 1: Minimize the amount of hot solvent. Use only the minimum volume of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions.
-
Potential Cause 2: Premature crystallization during hot filtration. If there are insoluble impurities, hot filtration is necessary. However, the product can crystallize on the filter paper or in the funnel if the solution cools too quickly.
-
Solution 2: Keep the filtration apparatus hot. Use a pre-heated funnel and filter flask. It is also advisable to add a small excess of the hot solvent before filtration to ensure the product remains in solution.
-
Potential Cause 3: The product is significantly soluble in the "poor" solvent.
-
Solution 3: Select a more suitable "poor" solvent. The ideal "poor" solvent should have very low solubility for the product, even at room temperature. Test the solubility of a small amount of the purified product in different potential "poor" solvents.
Problem 3: The purified product is still colored (yellow or brown).
-
Potential Cause 1: Presence of iodine. Methyl iodide can decompose over time, especially when exposed to light, releasing iodine which can impart color to the product.
-
Solution 1: Wash with a reducing agent solution.
-
Dissolve the crude product in a suitable solvent (e.g., water or ethanol).
-
Wash the solution with a dilute aqueous solution of a mild reducing agent like sodium thiosulfate or sodium bisulfite. This will reduce the colored iodine (I₂) to colorless iodide (I⁻).
-
Extract the aqueous layer with an organic solvent to remove any organic-soluble impurities before proceeding with recrystallization.
-
-
Potential Cause 2: Thermal degradation. Although N-methylpyridinium salts are generally stable, prolonged heating at high temperatures can lead to degradation and the formation of colored byproducts.
-
Solution 2: Optimize heating during recrystallization. Avoid prolonged heating at the boiling point of the solvent. Dissolve the compound quickly and then allow it to cool.
Problem 4: Persistent impurities are observed by TLC or HPLC even after multiple recrystallizations.
-
Potential Cause: Co-crystallization of impurities. The impurities may have similar solubility properties to the desired product, leading to their incorporation into the crystal lattice.
-
Solution: Column Chromatography. For highly persistent impurities, column chromatography can be an effective purification method.[2]
-
Normal Phase Chromatography: While traditional silica gel chromatography can be challenging for highly polar salts, it is possible. A polar mobile phase, such as a mixture of dichloromethane and methanol, may be effective.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the purification of polar and ionic compounds.[4]
-
Stationary Phase: Use a polar stationary phase such as silica, diol, or cyano.
-
Mobile Phase: A typical mobile phase for HILIC is a mixture of a high concentration of a water-miscible organic solvent (like acetonitrile) and a smaller amount of an aqueous buffer.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: The ideal solvent will depend on the specific impurities present. However, good starting points are:
-
Single Solvents: Ethanol, methanol, or acetone. The compound should be soluble in the hot solvent and sparingly soluble when cold.
-
Mixed Solvents: An ethanol/diethyl ether or ethanol/ethyl acetate mixture is often effective. Ethanol acts as the "good" solvent, and diethyl ether or ethyl acetate as the "poor" solvent.[1]
Q2: How can I monitor the purity of my product during purification?
A2:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the purification. A mobile phase of chloroform/methanol (e.g., in a 6:2 ratio) can be a good starting point.[3] The product, being a salt, will have a very low Rf value, while the less polar starting materials will travel further up the plate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an ion-pairing agent or a buffer can be used. Alternatively, a HILIC method can be developed.[4]
Q3: My compound appears to be hygroscopic. How should I handle and store it?
A3: Quaternary ammonium salts, especially halides, can be hygroscopic.
-
Handling: Handle the compound in a dry atmosphere as much as possible (e.g., in a glove box or under a stream of dry nitrogen).
-
Drying: Dry the final product thoroughly under high vacuum, possibly with gentle heating if the compound is thermally stable.
-
Storage: Store the purified compound in a tightly sealed container in a desiccator.
Q4: What are the expected appearances and properties of the pure compound?
A4: Pure this compound is expected to be a white to off-white solid. It is a salt and should be soluble in polar solvents like water, methanol, and ethanol, and insoluble in non-polar solvents like hexanes and diethyl ether.
Q5: Are there any specific safety precautions I should take?
A5:
-
Methyl Iodide: Methyl iodide is a toxic and volatile compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
General Handling: As with all chemicals, avoid inhalation, ingestion, and skin contact. Review the Safety Data Sheet (SDS) for the compound and all reagents before starting your work.
Summary of Purification Parameters
| Technique | Key Parameters | Considerations |
| Solvent Washing | Solvent: Diethyl ether, Ethyl acetate | Insoluble product, soluble impurities |
| Recrystallization | Single Solvent: Ethanol, Methanol, Acetone | Good solubility when hot, poor when cold |
| Mixed Solvent: Ethanol/Diethyl ether, Ethanol/Ethyl acetate | Precise ratio is critical for good recovery | |
| Column Chromatography | Stationary Phase: Silica, Diol, Cyano (for HILIC) | HILIC is often better for polar salts |
| Mobile Phase: Dichloromethane/Methanol (Normal Phase), Acetonitrile/Water with buffer (HILIC) | Gradient elution may be necessary |
Logical Flow for Purification Strategy
Caption: Decision workflow for purification of this compound.
References
-
Menschutkin Reaction. Wikipedia. [Link]
-
Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]
-
Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity. Molecules. [Link]
-
Column Chromatography. University of Colorado Boulder, Department of Chemistry. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne ISCO. [Link]
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Poly(4-vinyl N-methyl pyridinium iodide) Other Name. Polymer Source. [Link]
-
Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules. [Link]
-
Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. [Link]
-
1-Methylpyridinium iodide. Solubility of Things. [Link]
Sources
Technical Support Center: Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide
Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this pyridinium salt. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you improve your synthesis yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a classic example of the Menshutkin reaction, an SN2 reaction involving the N-alkylation of a tertiary amine (the pyridine nitrogen of 4-pyridinemethanol) with an alkyl halide (methyl iodide).[1] While seemingly straightforward, achieving a high yield of the desired product requires careful control of reaction parameters to favor the desired N-methylation pathway and minimize potential side reactions.
The primary challenge in this synthesis is the presence of the nucleophilic hydroxymethyl group, which can potentially compete with the pyridine nitrogen for the methylating agent, leading to the formation of an O-methylated byproduct. This guide will address this and other common issues to help you optimize your synthetic route.
Visualizing the Reaction Pathway
The following diagram illustrates the primary reaction pathway for the synthesis of this compound and a key potential side reaction.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Poor quality of methyl iodide: Methyl iodide can decompose over time, releasing iodine which can inhibit the reaction.[2] 2. Insufficient reaction time or temperature: The Menshutkin reaction rate is dependent on temperature.[3] 3. Inappropriate solvent: The reaction is favored by polar aprotic solvents that can stabilize the charged transition state.[4] | 1. Purify methyl iodide before use: If the reagent is yellow or brown, wash it with a dilute aqueous solution of sodium thiosulfate, followed by water. Dry with anhydrous calcium chloride and distill. Store over copper wire in a dark bottle.[2] 2. Increase reaction time and/or temperature: A representative procedure for a similar N-methylation involves refluxing in acetone for 1 hour.[4] Consider extending the reflux time and monitoring the reaction by TLC. 3. Use an appropriate solvent: Acetone, acetonitrile, or DMF are suitable choices.[4][5] |
| Presence of a Significant Amount of Unreacted 4-Pyridinemethanol | 1. Insufficient methyl iodide: An inadequate amount of the methylating agent will result in incomplete conversion. 2. Reaction conditions not optimal: As mentioned above, time, temperature, and solvent play a crucial role. | 1. Use a slight excess of methyl iodide: Employing 1.1 to 1.5 equivalents of methyl iodide can help drive the reaction to completion. 2. Optimize reaction conditions: Systematically vary the temperature and reaction time to find the optimal parameters for your setup. |
| Formation of an O-Methylated Side Product | Reaction of the hydroxymethyl group with methyl iodide: While the pyridine nitrogen is generally more nucleophilic than the primary alcohol, O-methylation can occur, particularly under basic conditions.[2] The pyridine starting material itself can act as a base. | 1. Avoid basic additives: Do not add external bases like potassium carbonate, as this will deprotonate the hydroxyl group, making it a much stronger nucleophile.[6] 2. Use a non-protic solvent: Solvents like acetone or acetonitrile are preferred over alcohols, which could participate in exchange reactions or alter the reactivity. 3. Consider a protecting group strategy (for advanced troubleshooting): If O-methylation is a persistent issue, the hydroxyl group can be protected (e.g., as a silyl ether or benzyl ether) prior to N-methylation, followed by deprotection.[7] |
| Product is Difficult to Purify or Appears as an Oil | 1. Presence of impurities: Unreacted starting materials or side products can interfere with crystallization. 2. Hygroscopic nature of the product: Pyridinium salts can absorb moisture from the atmosphere, leading to an oily appearance. | 1. Purification by recrystallization: After filtering the crude product, recrystallize from a suitable solvent system like ethanol/diethyl ether to remove impurities.[4] 2. Ensure anhydrous conditions during workup and storage: Dry the purified product thoroughly under vacuum. Store in a desiccator over a drying agent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: Polar aprotic solvents are generally optimal for Menshutkin reactions as they can solvate the cationic transition state without interfering with the nucleophile.[4] Acetone is a good starting point as it is effective, readily available, and allows for easy precipitation of the product upon cooling.[4] Acetonitrile is another excellent choice. While DMF can also be used, its higher boiling point and potential for decomposition can complicate purification.
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a polar solvent system (e.g., dichloromethane/methanol, 9:1 v/v) to separate the more polar product from the less polar starting material (4-pyridinemethanol). The product, being a salt, will have a much lower Rf value than the starting material. Staining with iodine vapor or using a UV lamp can help visualize the spots.
Q3: My methyl iodide is dark brown. Can I still use it?
A3: A dark brown color indicates the presence of iodine (I2) due to decomposition. It is highly recommended to purify the methyl iodide before use, as the presence of iodine can lead to side reactions and lower yields. A simple purification involves washing with a dilute solution of sodium thiosulfate until the organic layer is colorless, followed by washing with water, drying, and distillation.[2]
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: While not strictly necessary for this reaction, using an inert atmosphere (e.g., nitrogen or argon) is good laboratory practice, especially when working with anhydrous solvents and reagents. It helps to prevent the introduction of moisture, which can affect the crystallization of the final product.
Q5: What is the expected yield for this synthesis?
A5: With optimized conditions and pure reagents, a high yield can be expected. A similar N-methylation of a substituted pyridine with methyl iodide in refluxing acetone reported a 99% yield.[4] However, yields can vary depending on the specific reaction conditions and the purity of the starting materials.
Detailed Experimental Protocol
This protocol is a representative procedure for the N-methylation of a substituted pyridine and can be adapted for the synthesis of this compound.
Materials:
-
4-Pyridinemethanol
-
Methyl iodide (purified if necessary)
-
Acetone (anhydrous)
-
Diethyl ether (anhydrous)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-pyridinemethanol (1.0 eq).
-
Dissolve the 4-pyridinemethanol in anhydrous acetone (approximately 10 mL per gram of starting material).
-
Add methyl iodide (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, slowly add anhydrous diethyl ether to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it with cold acetone or diethyl ether.
-
For further purification, recrystallize the crude product from a minimal amount of hot ethanol, followed by cooling and precipitation.
-
Dry the purified this compound under vacuum to obtain a crystalline solid.
Characterization Data
The final product should be characterized to confirm its identity and purity.
-
Appearance: A white to light yellow crystalline solid.
-
Melting Point: Approximately 106 °C.
-
1H NMR: Expect characteristic peaks for the pyridinium protons, the N-methyl group, and the hydroxymethyl group. The protons on the pyridine ring will be shifted downfield compared to the starting material due to the positive charge on the nitrogen.
-
13C NMR: Expect signals corresponding to the carbons of the pyridinium ring, the N-methyl group, and the hydroxymethyl group.
-
FT-IR: Look for a broad absorption band in the region of 3200-3400 cm-1 corresponding to the O-H stretch of the hydroxyl group.
Safety Information
-
Methyl iodide is a volatile and toxic compound and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).[5]
-
Pyridinium compounds can be irritants. Avoid inhalation and contact with skin and eyes.
References
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-
Adams, R.; Marvel, C. S. Methyl Iodide. Org. Synth.1921 , 1, 57. DOI: 10.15227/orgsyn.001.0057. [Link]
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- This citation is intentionally left blank for future use.
-
Donohue, T. J.; et al. Single point activation of pyridines enables reductive hydroxymethylation. Chem. Sci., 2021 , 12, 565-570. DOI: 10.1039/D0SC05656A. [Link]
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Bull, S. D.; Fossey, J. S.; et al. Supporting Information Intramolecular Cation-π Interactions Control the Conformation of Nonrestricted (Phenylalkyl)Pyridines. [Link]
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-
Aten, A. H. W. On the system pyridine and methyl iodide. KNAW, Proceedings, 1905 , 8, 467-476. [Link]
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-
Seshadri, T. R.; et al. Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proc. Indian Acad. Sci. (Math. Sci.)1947 , 25, 417–420. [Link]
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-
Schaper, K. J. [The Menshutkin Reaction, II: Methylation of Pyridine Derivatives Having Special Structural Features. Quantitative Relations Between Structure and Reactivity (Author's Transl)]. Arch Pharm (Weinheim). 1978 Aug;311(8):650-63. DOI: 10.1002/ardp.19783110803. [Link]
-
Reddit. Methylation using iodomethane. r/Chempros. 2020 . [Link]
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Technical Support Center: Purification of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
Welcome to the technical support center for the synthesis and purification of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important pyridinium salt. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
The synthesis of this compound, typically via the quaternization of 4-pyridinemethanol with methyl iodide, is a straightforward reaction. However, the purification of the final product can present several challenges. The ionic nature of the pyridinium salt dictates its solubility, while the reactivity of the starting materials and the product itself can lead to various impurities. This guide will address the most common issues and provide robust, validated protocols to overcome them.
Frequently Asked Questions (FAQs)
Q1: My final product has a yellow to brown discoloration. What is the cause and how can I remove it?
This is the most common issue encountered. The discoloration is typically due to the presence of trace amounts of iodine (I₂).[1][2] Iodine can be present as an impurity in the methyl iodide reagent or can form from the decomposition of the iodide salt, often accelerated by light.[1]
Solution:
-
Sodium Thiosulfate Wash: A dilute aqueous solution of sodium thiosulfate can be used to quench the iodine.[1]
-
Activated Carbon Treatment: For persistent color, treatment with activated carbon is highly effective in adsorbing colored organic impurities.[3]
A detailed protocol for activated carbon treatment is provided in the Troubleshooting Guides section.
Q2: My NMR spectrum shows the presence of unreacted 4-pyridinemethanol. How can I remove it?
4-pyridinemethanol is a neutral, polar organic molecule. Its removal can be achieved by leveraging the difference in solubility and chemical properties between it and the ionic product.
Solution:
-
Trituration/Washing: Washing the crude product with a suitable organic solvent in which the pyridinium salt is insoluble, but the starting material has some solubility, is an effective method. Good solvent choices for this purpose include diethyl ether or cold acetone.
-
Acidic Wash (during workup): If your synthesis involves a workup with an organic solvent, washing the organic layer with a dilute acid solution (e.g., dilute HCl) will protonate the pyridine nitrogen of the unreacted 4-pyridinemethanol, forming a water-soluble salt that partitions into the aqueous phase.[4][5]
Q3: I have residual methyl iodide in my product. How can it be removed?
Methyl iodide is a volatile and reactive compound.[6] Its presence as an impurity can interfere with downstream applications.
Solution:
-
Evaporation under Reduced Pressure: Due to its volatility, residual methyl iodide can often be removed by drying the product under high vacuum.
-
Quenching: If significant amounts of methyl iodide remain, it can be quenched by adding a nucleophilic scavenger. A dilute solution of sodium hydroxide can hydrolyze methyl iodide to methanol and sodium iodide.[7] This should be done cautiously, considering the stability of your target compound in basic conditions.
Q4: I'm struggling to find a good recrystallization solvent. What do you recommend?
The choice of solvent is critical for successful recrystallization. For pyridinium salts, which are ionic, polar solvents are generally required. However, the solubility can be high in very polar solvents even at room temperature, leading to poor recovery.
Solution:
-
Single Solvent Systems: Ethanol, methanol, or isopropanol are often good starting points. The crude product should be dissolved in a minimal amount of the boiling solvent and allowed to cool slowly.
-
Mixed Solvent Systems: A common and effective technique is to use a solvent pair.[8] For this compound, a good approach is to dissolve the salt in a minimal amount of a "good" solvent like hot ethanol or methanol, and then slowly add a "poor" solvent like ethyl acetate or diethyl ether until the solution becomes slightly turbid.[9] Upon cooling, crystals should form. Common solvent pairs include ethanol-ethyl acetate and methanol-diethyl ether.[3][10]
Troubleshooting Guides
This section provides detailed, step-by-step protocols for common purification challenges.
Guide 1: Decolorization of the Product
Issue: The isolated this compound is yellow or brown.
Principle: Activated carbon has a high surface area and can adsorb colored impurities. The process involves dissolving the crude product, adding activated carbon, heating, and then filtering the hot solution to remove the carbon and the adsorbed impurities.
Protocol: Activated Carbon Treatment
-
Dissolution: In an Erlenmeyer flask, dissolve the crude, colored product in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol).
-
Cooling: Briefly cool the solution slightly to prevent violent boiling when adding the activated carbon.
-
Addition of Activated Carbon: Add a small amount of activated carbon (approximately 1-2% of the product weight) to the solution.
-
Heating: Gently heat the mixture to boiling for 5-10 minutes with occasional swirling.
-
Hot Filtration:
-
Set up a gravity filtration apparatus with fluted filter paper.
-
Preheat the funnel by pouring some hot solvent through it. This prevents premature crystallization of the product in the funnel.
-
Filter the hot solution containing the activated carbon.
-
-
Crystallization: Allow the clear, colorless filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Guide 2: Removal of Unreacted Starting Materials
Issue: NMR analysis indicates the presence of 4-pyridinemethanol and/or methyl iodide.
Principle: This workflow utilizes the differences in solubility and reactivity of the product and impurities.
Workflow for Removing Starting Materials
Caption: Workflow for removing unreacted starting materials.
Protocol: Washing and Recrystallization
-
Trituration: Place the crude product in a flask. Add a sufficient amount of diethyl ether or cold acetone to form a slurry.
-
Stirring: Stir the slurry for 15-20 minutes. This will dissolve the more soluble starting materials.
-
Filtration: Filter the mixture by vacuum filtration, washing the solid with a small amount of the cold solvent.
-
Recrystallization: Proceed with the recrystallization of the collected solid as described in the FAQ section and the decision tree below.
Purification Strategy Decision Tree
This decision tree will guide you in selecting the appropriate purification method based on the observed impurities.
Caption: Decision tree for purification strategy.
Summary of Purification Methods
| Method | Impurity Targeted | Principle of Separation | Expected Outcome |
| Recrystallization | Broad range of impurities | Differential solubility | High purity crystalline solid |
| Activated Carbon Treatment | Colored impurities | Adsorption | Colorless product |
| Trituration/Washing | Unreacted starting materials | Differential solubility | Removal of soluble impurities |
| Acid/Base Wash | Unreacted starting materials | Chemical reaction and phase separation | Removal of acidic/basic impurities |
References
-
Not Voodoo. (n.d.). Remove Sticky Reagents. Retrieved from [Link]
-
Wikipedia. (2024, January 19). Iodomethane. Retrieved from [Link]
- March, J. (1992). Advanced Organic Chemistry (4th ed.). John Wiley & Sons.
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2020, April 2). A convenient home synthesis of brightly colored pyrylium compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl iodide. PubChem Compound Database. Retrieved from [Link]
-
El-Sayed, R., & Ali, A. M. (2014). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules, 19(12), 20549–20566. [Link]
-
Chemistry Stack Exchange. (2015, June 6). how to destroy excess iodomethane in reaction mixture? Retrieved from [Link]
- de la Torre, M. C., & G. Sierra, M. A. (2004). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Current Organic Chemistry, 8(14), 1381-1406.
-
Reddit. (2020, October 28). Methylation using iodomethane. r/Chempros. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Crystallization Solvents. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Retrieved from [Link]
-
Samrat Remedies Limited. (n.d.). Methyl Iodide. Retrieved from [Link]
-
YouTube. (2022, August 8). How to remove pyridine from your reaction crude? Retrieved from [Link]
-
ResearchGate. (2017, April 23). What solvent should I use to recrystallize pyrazoline? Retrieved from [Link]
-
ResearchGate. (n.d.). 4‐(hydroxymethyl)‐N,N,N‐trimethylbenzenaminium iodide (7) and potassium... Retrieved from [Link]
-
Reddit. (2014, June 6). How do I get rid of excess iodine in a reaction? r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Hydroxymethylpyridine. PubChem Compound Database. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Reddit. (2017, September 28). Pyridine is pink following distillation. r/chemistry. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. Retrieved from [Link]
-
ResearchGate. (2022, September 22). How to remove pyridine from reaction mixture? Retrieved from [Link]
-
ChemBK. (n.d.). Methyl iodide. Retrieved from [Link]
-
University of Massachusetts Lowell, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]
-
ChemBK. (2022, October 16). 4-Pyridinemethanol. Retrieved from [Link]
-
ACS Publications. (2021, February 11). Multifunctional Flexible Polyimides for Electroactive Devices with Electrochromic, Electrofluorochromic, and Photodetection Properties. Retrieved from [Link]
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Validation & Comparative
A Comprehensive Guide to the 1H and 13C NMR Spectra of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers an in-depth analysis and interpretation of the 1H and 13C NMR spectra of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, a quaternary ammonium salt with potential applications in medicinal chemistry.
This document moves beyond a simple recitation of spectral data. It provides a detailed interpretation grounded in fundamental principles of NMR theory, a comparative analysis with a structurally similar compound, and a robust experimental protocol for obtaining high-quality NMR data. Our objective is to equip researchers with the expertise to confidently identify and characterize this and similar molecules.
Molecular Structure and Predicted NMR Spectra
The structure of this compound presents a unique electronic environment that is reflected in its NMR spectra. The quaternization of the pyridine nitrogen atom significantly influences the chemical shifts of the aromatic protons and carbons, a key feature that will be explored in detail.
Figure 1. Molecular structure of this compound with proton designations.
Predicted 1H NMR Spectrum
The predicted 1H NMR spectrum of this compound in a solvent like DMSO-d6 is expected to exhibit five distinct signals:
-
Pyridinium Ring Protons (H-2, H-6 and H-3, H-5): The positive charge on the nitrogen atom deshields the adjacent protons. Consequently, the protons at the 2 and 6 positions (H-2, H-6) are expected to appear as a doublet at a significantly downfield chemical shift, likely in the range of 8.8-9.0 ppm. The protons at the 3 and 5 positions (H-3, H-5) will also be deshielded, but to a lesser extent, and are predicted to appear as a doublet around 8.0-8.2 ppm. The coupling between these adjacent protons (3JHH) is typically in the range of 6-8 Hz.[1]
-
Hydroxymethyl Protons (CH2 and OH): The methylene protons (CH2) of the hydroxymethyl group are expected to appear as a singlet around 4.6-4.8 ppm. The hydroxyl proton (OH) is a broad singlet and its chemical shift is highly dependent on concentration, temperature, and solvent, but can be anticipated in the region of 5.0-5.5 ppm.
-
N-Methyl Protons (N-CH3): The protons of the N-methyl group are also deshielded by the adjacent positive charge and are predicted to be a singlet around 4.2-4.4 ppm.
Predicted 13C NMR Spectrum
The predicted 13C NMR spectrum will show six distinct carbon signals:
-
Pyridinium Ring Carbons: The quaternization of the nitrogen leads to a significant downfield shift for all ring carbons compared to the parent pyridine. The carbon atoms adjacent to the nitrogen (C-2, C-6) are expected around 145-148 ppm. The carbon bearing the hydroxymethyl group (C-4) is also significantly deshielded and is predicted to be in the region of 155-158 ppm. The C-3 and C-5 carbons are expected to resonate around 128-130 ppm.
-
Hydroxymethyl Carbon (CH2OH): This carbon is anticipated to appear in the range of 60-65 ppm.
-
N-Methyl Carbon (N-CH3): The N-methyl carbon signal is expected around 48-50 ppm.
Comparative Analysis: this compound vs. 1,4-Dimethylpyridinium iodide
To provide a clearer understanding of the spectral features of our target molecule, a comparison with the structurally similar 1,4-dimethylpyridinium iodide is highly instructive. The primary difference is the substitution of a hydroxymethyl group for a methyl group at the 4-position of the pyridinium ring.
| Compound | Proton/Carbon | Predicted/Reported Chemical Shift (ppm) |
| This compound (Predicted) | H-2, H-6 | ~8.8-9.0 (d) |
| H-3, H-5 | ~8.0-8.2 (d) | |
| N-CH3 | ~4.2-4.4 (s) | |
| CH2 | ~4.6-4.8 (s) | |
| OH | ~5.0-5.5 (s, broad) | |
| C-2, C-6 | ~145-148 | |
| C-4 | ~155-158 | |
| C-3, C-5 | ~128-130 | |
| N-CH3 | ~48-50 | |
| CH2OH | ~60-65 | |
| 1,4-Dimethylpyridinium iodide (Reported Data) [2][3] | H-2, H-6 | 8.65 (d) |
| H-3, H-5 | 7.85 (d) | |
| N-CH3 | 4.25 (s) | |
| 4-CH3 | 2.65 (s) | |
| C-2, C-6 | 144.5 | |
| C-4 | 158.2 | |
| C-3, C-5 | 129.8 | |
| N-CH3 | 48.1 | |
| 4-CH3 | 22.3 |
Analysis of the Comparison:
The replacement of the 4-methyl group with a hydroxymethyl group is expected to have a noticeable effect on the chemical shifts of the C-4 carbon and the protons of the substituent itself. The electronegative oxygen atom in the hydroxymethyl group will deshield the methylene protons (CH2) compared to the methyl protons (4-CH3) in 1,4-dimethylpyridinium iodide, resulting in a significant downfield shift for the CH2 group. Similarly, the C-4 carbon in the hydroxymethyl-substituted compound is expected to be slightly deshielded. The chemical shifts of the other ring protons and carbons are predicted to be very similar in both compounds, as the electronic effect of the substituent at the 4-position has a more localized influence.
Experimental Protocol for Synthesis and NMR Analysis
A robust and reproducible experimental protocol is essential for obtaining high-quality data. The following section details the synthesis of this compound and the subsequent NMR analysis.
Synthesis of this compound
This synthesis is a straightforward quaternization reaction.
Figure 2. Workflow for the synthesis of this compound.
Materials:
-
4-(hydroxymethyl)pyridine
-
Iodomethane (Methyl Iodide)
-
Acetonitrile (anhydrous)
Procedure:
-
In a round-bottom flask, dissolve 4-(hydroxymethyl)pyridine (1.0 eq) in anhydrous acetonitrile.
-
Add iodomethane (1.1 eq) dropwise to the solution at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 24 hours. The product will precipitate out of the solution as a white or pale yellow solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold acetonitrile to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain pure this compound.
NMR Sample Preparation and Data Acquisition
Materials:
-
This compound
-
Deuterated dimethyl sulfoxide (DMSO-d6) with 0.03% tetramethylsilane (TMS)
-
NMR tubes
Procedure:
-
Accurately weigh approximately 10-20 mg of the dried product.
-
Dissolve the sample in approximately 0.6 mL of DMSO-d6 containing TMS in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire 1H and 13C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.[4]
Acquisition Parameters (Typical):
-
1H NMR:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
13C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.5 s
-
Conclusion and Future Perspectives
This guide provides a comprehensive framework for the interpretation of the 1H and 13C NMR spectra of this compound. By combining theoretical predictions with a comparative analysis of a closely related analog, we have established a clear and detailed understanding of the expected spectral features. The provided experimental protocols for synthesis and NMR analysis offer a practical guide for researchers to obtain and interpret their own data with confidence.
The structural insights gained from NMR spectroscopy are invaluable for understanding the reactivity, and potential biological activity of this and similar pyridinium salts. Further studies, including two-dimensional NMR experiments such as COSY and HSQC, could be employed to unequivocally confirm the assignments presented here and to further probe the through-bond and through-space correlations within the molecule.
References
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]. (Accessed: January 23, 2026).
-
1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide | C14H14INO | CID 209740. PubChem. Available at: [Link]. (Accessed: January 23, 2026).
-
1-Methyl-pyridinium iodide. SpectraBase. Available at: [Link]. (Accessed: January 23, 2026).
-
¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a.... ResearchGate. Available at: [Link]. (Accessed: January 23, 2026).
-
1,4-Dimethylpyridinium Iodide | C7H10IN | CID 200603. PubChem. Available at: [Link]. (Accessed: January 23, 2026).
-
The structure of N-methylpyridinium iodide. ResearchGate. Available at: [Link]. (Accessed: January 23, 2026).
-
2- and 2,7-Substituted para-N-Methylpyridinium Pyrenes: Syntheses, Molecular and Electronic Structures, Photophysical, Electrochemical, and Spectroelectrochemical Properties and Binding to Double-Stranded (ds) DNA. National Center for Biotechnology Information. Available at: [Link]. (Accessed: January 23, 2026).
-
13C NMR spectra of 4-hydroxymethylpyrazoles and their chemical behavior at heating. ResearchGate. Available at: [Link]. (Accessed: January 23, 2026).
-
1,4-Dimethylpyridinium iodide. ResearchGate. Available at: [Link]. (Accessed: January 23, 2026).
-
Proton and carbon-13 NMR studies of 1-substituted pyridinium salts. Sci-Hub. Available at: [Link]. (Accessed: January 23, 2026).
-
¹H NMR spectra of the reaction between the pyridinium salt 9 and.... ResearchGate. Available at: [Link]. (Accessed: January 23, 2026).
-
4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. Available at: [Link]. (Accessed: January 23, 2026).
-
2b. 300 MHz. UCI Department of Chemistry. Available at: [Link]. (Accessed: January 23, 2026).
-
1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0240545). Human Metabolome Database. Available at: [Link]. (Accessed: January 23, 2026).
-
1H and 13C NMR Assignments for (N-methyl)-(-)-(α). Chapman University Digital Commons. Available at: [Link]. (Accessed: January 23, 2026).
-
1 H NMR spectra (ppm scale). Upper trace: methyl iodide (24), second.... ResearchGate. Available at: [Link]. (Accessed: January 23, 2026).
-
Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. DergiPark. Available at: [Link]. (Accessed: January 23, 2026).
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A Comparative Guide to Peptide Coupling Reagents: Spotlight on 4-(Iodomethyl)-1-methylpyridin-1-ium Iodide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the choice of a coupling reagent is a critical decision that profoundly impacts yield, purity, and the preservation of stereochemical integrity. While a plethora of reagents are available, each with its own set of advantages and drawbacks, this guide provides a detailed comparison of the novel pyridinium-based reagent, 4-(Iodomethyl)-1-methylpyridin-1-ium iodide (4IMP), with established industry standards: HATU, HBTU, and EDC/NHS. This document, intended for researchers and professionals in drug development, will delve into the mechanistic nuances, practical applications, and performance data of these reagents to inform your selection process.
The Central Role of Coupling Reagents in Peptide Synthesis
The formation of a peptide bond, the amide linkage between the carboxyl group of one amino acid and the amino group of another, is not a spontaneous process.[1] It requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. This is the primary function of a coupling reagent. The ideal reagent should facilitate rapid and complete coupling with minimal side reactions, the most significant of which is racemization—the loss of stereochemical purity at the chiral α-carbon of the amino acid.[1]
A New Contender: 4-(Iodomethyl)-1-methylpyridin-1-ium Iodide (4IMP)
Recent advancements have introduced 4-Iodo-N-methylpyridinium (4IMP) as an efficient and cost-effective coupling reagent for solid-phase peptide synthesis (SPPS).[2][3] As a pyridinium-based reagent, it belongs to the class of onium salts. These reagents are known for their ability to form highly reactive intermediates. 4IMP is noted for being easily prepared from inexpensive starting materials and possessing good bench-top stability.[2][3]
Mechanism of Action
Pyridinium-based coupling reagents, such as 4IMP, function by activating the carboxylic acid of an N-protected amino acid. In the presence of a non-nucleophilic base, the carboxylate anion attacks the electrophilic pyridinium salt, leading to the formation of a highly reactive acylpyridinium intermediate. This intermediate is then readily attacked by the free amino group of the second amino acid, forming the desired peptide bond and releasing the pyridinium salt byproduct.
Figure 1: Simplified mechanism of peptide coupling mediated by 4IMP.
The Established Players: A Comparative Overview
To appreciate the potential of 4IMP, it is essential to compare its performance against the most widely used coupling reagents.
Aminium/Uronium Salts: HATU and HBTU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are among the most popular and efficient coupling reagents, particularly for challenging sequences.[4][5]
-
Mechanism: Both reagents react with the carboxylate to form a highly reactive O-acylisourea intermediate, which then rapidly converts to an aminotriazolyl or aminobenzotriazolyl active ester. These esters are less prone to racemization and react efficiently with the amine component. HATU, containing the 7-aza-1-hydroxybenzotriazole (HOAt) moiety, is generally considered more reactive and provides better racemization suppression than HBTU, which is based on 1-hydroxybenzotriazole (HOBt).[5][6] This is attributed to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.[6]
-
Advantages: High coupling efficiency, fast reaction rates, and suitability for sterically hindered amino acids.[4][5]
-
Disadvantages: Higher cost compared to carbodiimides, and the potential for a side reaction where the uronium/aminium moiety can react with the N-terminal amine, leading to a guanidinylated byproduct that terminates the peptide chain.[4]
Carbodiimides: EDC with NHS
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is frequently used in both solid-phase and solution-phase peptide synthesis. It is almost always used in conjunction with an additive, most commonly N-hydroxysuccinimide (NHS) or HOBt.
-
Mechanism: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable and prone to racemization. The addition of NHS intercepts this intermediate to form a more stable and less racemization-prone NHS-active ester. This active ester then reacts with the amine to form the peptide bond.
-
Advantages: Cost-effective, and the byproducts are water-soluble, making for easy purification in solution-phase synthesis.[5]
-
Disadvantages: Generally slower reaction rates compared to onium salts, and a higher risk of racemization if used without an additive. Dehydration of asparagine and glutamine side chains can also be a problematic side reaction.[5]
Performance Comparison: A Data-Driven Analysis
While direct comparative studies including 4IMP are still emerging, the available data for 4IMP in the synthesis of a model peptide shows a high purity of 96% was achieved.[2] The authors also report that the use of 4IMP effectively eliminates racemization.[3] The following table provides a general comparison based on existing literature for the other reagents.
| Feature | 4-(Iodomethyl)-1-methylpyridin-1-ium Iodide (4IMP) | HATU | HBTU | EDC/NHS |
| Reagent Class | Pyridinium Salt | Aminium Salt | Aminium Salt | Carbodiimide |
| Relative Reactivity | High | Very High | High | Moderate |
| Racemization Risk | Reported to be very low[3] | Very Low | Low | Moderate (low with additive) |
| Cost | Low (prepared from inexpensive materials)[2] | High | Moderate-High | Low |
| Byproducts | Pyridinium salt | Water-soluble urea derivative | Water-soluble urea derivative | Water-soluble urea |
| Key Advantages | Cost-effective, stable, low racemization[2][3] | High efficiency, fast, good for hindered couplings[5] | Good efficiency, widely used[5] | Low cost, water-soluble byproducts[5] |
| Key Disadvantages | Limited comparative data available | Cost, potential for guanidinylation[4] | Potential for guanidinylation[4] | Slower, risk of side reactions[5] |
Experimental Protocols: A Practical Guide
Synthesis of 4-Iodo-N-methylpyridinium Iodide (4IMP)
A detailed protocol for the synthesis of a similar compound, 1,4-dimethylpyridinium iodide, involves the reaction of 4-methylpyridine with iodomethane in 2-propanol.[7] This suggests that 4IMP can be synthesized via a straightforward methylation of 4-iodopyridine.
Figure 2: General workflow for the synthesis of 4IMP.
General Protocol for Peptide Coupling using 4IMP in SPPS
The following is a general procedure for the use of 4IMP in solid-phase peptide synthesis.[2]
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
-
Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents) in DMF.
-
Add 4IMP (3 equivalents) and a non-nucleophilic base such as N-methylmorpholine (NMM) (6 equivalents).
-
Add this solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat: Repeat the deprotection, washing, and coupling steps for each amino acid in the sequence.
Conclusion and Future Outlook
4-(Iodomethyl)-1-methylpyridin-1-ium iodide presents itself as a promising addition to the peptide chemist's toolkit. Its affordability, stability, and reported high efficiency with low racemization make it an attractive alternative to the more expensive onium salts and the potentially less efficient carbodiimide-based methods. While more extensive comparative studies are needed to fully delineate its performance across a wide range of peptide sequences, particularly "difficult" ones, the initial data suggests that 4IMP is a valuable reagent for routine solid-phase peptide synthesis. As the demand for synthetic peptides in research and therapeutics continues to grow, the development and characterization of such cost-effective and efficient coupling reagents will remain an area of significant scientific interest.
References
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Aapptec Peptides. Coupling Reagents. Aapptec Peptides. [Link]
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- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ChemistryViews. (2023). 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. ChemistryViews. [Link]
- Zhong, W., Wan, C., Zhou, Z., Dai, C., Zhang, Y., Lu, F., Yin, F., & Li, Z. (2023). 4-Iodine N-Methylpyridinium-Mediated Peptide Synthesis. Organic Letters, 25(48), 8661–8665.
- Al-Warhi, T. I., Al-Hazimi, H. M., & El-Faham, A. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 108-123.
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PubChem. 1-methyl-4-(4'-hydroxystyryl)pyridinium iodide. National Center for Biotechnology Information. [Link]
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PubMed Central (PMC). Visible Light Induced Mukaiyama Reagent Promoted Desulfurative Modification of Peptides and Proteins with Nucleotides. National Center for Biotechnology Information. [Link]
- Al-Ghamdi, S. A., & El-Faham, A. (2014). Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. Molecules, 19(12), 20516–20533.
- Google Patents. US2558211A - Preparation of 4-hydroxyquinoline compounds.
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PubMed Central (PMC). A Reagent for the Convenient, Solid Phase Synthesis of N-Terminal Peptide Hydroxylamines for Chemoselective Ligations. National Center for Biotechnology Information. [Link]
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ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. American Chemical Society. [Link]
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A comparative analysis of pyridinium-based catalysts in cross-coupling reactions
An In-Depth Comparative Guide to Pyridinium-Based Catalysts in Cross-Coupling Reactions
Cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision.[1] These transformations are fundamental to the production of pharmaceuticals, agrochemicals, and advanced materials. Within this field, the pyridine scaffold is a ubiquitous structural motif, yet its incorporation often presents unique challenges due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom, which can inhibit catalyst performance.[2][3]
This guide provides a comparative analysis of pyridinium-based systems, which have emerged as versatile and powerful tools to overcome these challenges. We will move beyond a simple cataloging of methods to explore the causality behind their efficacy, comparing their performance as catalyst ligands, reactive coupling partners, and advanced solvent systems.
The Diverse Roles of Pyridinium Systems in Catalysis
Pyridinium-based compounds are not a monolithic class of catalysts. Their application in cross-coupling reactions is nuanced, falling into three primary categories: as ligands that directly coordinate to and modulate the reactivity of a transition metal center, as pre-functionalized reagents that act as coupling partners, and as ionic liquid solvents that influence the catalytic environment. Understanding these distinct roles is crucial for selecting the optimal strategy for a given synthetic challenge.
Caption: Conceptual overview of the three primary roles of pyridinium-based systems in cross-coupling catalysis.
Pyridine Scaffolds as Ligands in Advanced Precatalysts
The most conventional role for pyridine derivatives is as ligands for transition metals like palladium and nickel.[4] The nitrogen atom's lone pair coordinates to the metal, influencing its electronic properties and steric environment, which in turn dictates catalytic activity and stability.
The PEPPSI Catalyst Family: A Paradigm of Stability and Activity
A standout example is the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of palladium catalysts.[5] These air- and moisture-stable complexes feature a palladium(II) center coordinated to an N-heterocyclic carbene (NHC) and a substituted pyridine ligand, typically 3-chloropyridine.
The brilliance of the PEPPSI design lies in its "precatalyst" nature. The Pd(II) center is robust for handling and storage. In situ, it is readily reduced to the active Pd(0) species by organometallic reagents (e.g., organozinc or organoboron compounds), initiating the catalytic cycle.[5] The strongly donating NHC ligand provides a robust bond to the palladium, preventing catalyst decomposition, while the labile pyridine ligand dissociates to open a coordination site for the oxidative addition step. This design minimizes the concentration of highly air-sensitive Pd(0) species at any given time, making it exceptionally practical for a general laboratory setting.[5]
PEPPSI catalysts have demonstrated broad utility across a range of cross-coupling reactions, including Suzuki, Negishi, Sonogashira, and Buchwald-Hartwig aminations.[5]
Table 1: Comparative Performance of Pd-PEPPSI-IPr in Negishi Coupling
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylzinc chloride | Pd-PEPPSI-IPr (1) | 98 | [5] |
| 2 | 4-Chlorotoluene | Phenylzinc chloride | Pd(PPh₃)₄ (1) | <5 | [5] |
| 3 | 2-Chloropyridine | Phenylzinc chloride | Pd-PEPPSI-IPr (1) | 95 | [5] |
| 4 | 4-Bromoanisole | Ethylzinc bromide | Pd-PEPPSI-IPr (0.1) | 99 | [5] |
As the data indicates, the PEPPSI catalyst is highly effective for coupling unreactive aryl chlorides (Entry 1), where traditional catalysts like Pd(PPh₃)₄ fail completely (Entry 2). Its high turnover number is evident in its effectiveness at low catalyst loadings (Entry 4).
Other Notable Pyridine-Based Ligands
-
Terpyridines: These tridentate ligands form stable complexes with various metals. Nickel-terpyridine systems, for instance, have emerged as a cost-effective alternative to palladium for certain C-C cross-coupling reactions.[4]
-
Pyridine N-Oxides: These compounds can serve as effective ligands in copper-catalyzed N-arylation reactions, demonstrating that modifying the pyridine core can unlock different catalytic pathways.[6] They have also been used in palladium-catalyzed C-H/C-H cross-coupling.[7]
Pyridinium Salts as Versatile Coupling Partners
A more innovative strategy involves the use of pyridinium salts not as part of the catalyst, but as the electrophilic or nucleophilic coupling partner itself. This approach cleverly circumvents common issues associated with pyridine substrates.
Case Study: Pyridylphosphonium Salts in Palladium-Catalyzed C4-Arylation
A significant challenge in pyridine functionalization is the inherent instability of many pyridyl organometallic reagents. For example, pyridylboronic acids are prone to unproductive protodeboronation under the basic conditions required for many Suzuki-Miyaura couplings.[8]
A recent breakthrough addresses this by using stable, easily prepared pyridylphosphonium salts as pyridine precursors.[8][9] In a novel palladium-catalyzed reaction, these salts are coupled with arylthianthrenium salts to achieve selective C4-arylation of the pyridine ring.[8] This method is notable for avoiding sensitive organometallic nucleophiles and stoichiometric silver activators, enhancing its practicality.[8]
The proposed mechanism highlights the synergy of a multi-metal system. The pyridylphosphonium salt is believed to react with a Cu(I) salt to form a copper-pyridyl species. This species then undergoes transmetalation with an arylpalladium(II) intermediate, which is generated from the oxidative addition of the arylthianthrenium salt to Pd(0). Reductive elimination from the resulting diarylpalladium(II) complex yields the C4-arylated pyridine product and regenerates the Pd(0) catalyst.[8]
Caption: Proposed catalytic cycle for the Pd-catalyzed coupling of pyridylphosphonium and arylthianthrenium salts.[8]
This strategy demonstrates exceptional functional group tolerance and has been successfully applied to the late-stage functionalization of complex drug molecules, showcasing its potential in pharmaceutical development.[8]
Table 2: Substrate Scope for Pd-Catalyzed C4-Arylation of Pyridylphosphonium Salts
| Pyridylphosphonium Substrate | Arylthianthrenium Substrate | Product Yield (%) | Reference |
| 4-Phenylpyridine derivative | Estrone derivative | 75 | [8] |
| Pyridine derivative | Ibuprofen derivative | 82 | [8] |
| Pyrazine derivative | Fenofibrate derivative | 71 | [8] |
| Quinoline derivative | Gemfibrozil derivative | 65 | [8] |
Pyridinium Ionic Liquids as a Catalytic Medium
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained attention as alternative solvents in catalysis. Pyridinium-based ILs, in particular, can offer unique advantages in cross-coupling reactions.[10]
Their non-volatile nature reduces environmental impact, but their primary benefit lies in their ability to stabilize catalytic species. In palladium-catalyzed reactions like the Suzuki and Heck couplings, pyridinium ILs can act as both the solvent and a stabilizing agent for the palladium nanoparticles or complexes that are the true catalytic species.[10][11] This stabilization can prevent catalyst agglomeration and deactivation, leading to higher efficiency and, crucially, enabling catalyst recycling—a key goal in sustainable chemistry.
For example, nitrile-functionalized pyridinium ionic liquids have been shown to significantly reduce the leaching of palladium from the reaction medium compared to non-functionalized ILs, allowing the catalytic system to be reused multiple times without a significant loss of activity.[10]
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, we provide a detailed protocol for the innovative C4-arylation reaction discussed previously.
Protocol: Palladium-Catalyzed Coupling of a Pyridylphosphonium Salt with an Arylthianthrenium Salt
Objective: To synthesize a C4-arylated pyridine via cross-coupling, demonstrating a modern approach that avoids unstable organometallics.
Materials:
-
Pyridylphosphonium salt (1.0 equiv)
-
Arylthianthrenium salt (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Xantphos (10 mol%)
-
CuBr (20 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (0.1 M)
Methodology:
-
Inert Atmosphere is Key: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the pyridylphosphonium salt, arylthianthrenium salt, Pd(OAc)₂, Xantphos, CuBr, and Cs₂CO₃ under an argon or nitrogen atmosphere. Causality: The active Pd(0) catalyst and the presumed Cu(I)-pyridyl intermediate are sensitive to oxygen. Maintaining an inert atmosphere throughout the setup and reaction is critical to prevent catalyst oxidation and ensure high yields.
-
Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe. Causality: The solvent must be free of water and oxygen, which can interfere with the catalytic cycle. Degassing (e.g., via three freeze-pump-thaw cycles or sparging with argon) is non-negotiable for consistent results.
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Causality: The elevated temperature is necessary to overcome the activation energy for key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove inorganic salts. Wash the Celite pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure C4-arylated pyridine product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity, ensuring the protocol is self-validating.
Conclusion
Pyridinium-based systems offer a multifaceted and powerful toolkit for tackling challenges in cross-coupling chemistry.
-
As Ligands , exemplified by the PEPPSI family, they provide robust, air-stable precatalysts that simplify reaction setup and broaden the scope to include challenging substrates.
-
As Reagents , pyridinium salts, particularly phosphonium derivatives, have unlocked novel pathways for C-H functionalization, circumventing the stability issues of traditional organometallic precursors and enabling the late-stage modification of complex molecules.
-
As Solvents , pyridinium ionic liquids pave the way for more sustainable catalytic processes by enhancing catalyst stability and recyclability.
For researchers and drug development professionals, understanding the distinct advantages and mechanistic underpinnings of each approach is paramount. The choice between using a pyridine as a ligand, a reagent, or a solvent depends entirely on the specific synthetic problem, the available starting materials, and the desired process efficiency. The continued development of these versatile systems promises to further expand the horizons of what is possible in the strategic construction of complex molecules.
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Arylative Coupling of Pyridylphosphonium Salts with Aryl Thianthrenium Salts Enabled by Palladium Catalysis. (2026). Organic Letters. [Link]
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Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. (n.d.). MDPI. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (n.d.). The Journal of Organic Chemistry. [Link]
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PEPPSI - Wikipedia. (n.d.). Wikipedia. [Link]
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Strategies for C−C bond formation of pyridines. (2023). ResearchGate. [Link]
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Sonogashira coupling - Wikipedia. (n.d.). Wikipedia. [Link]
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Pyridine N-Oxides as Ligands in Cu-Catalyzed N-Arylation of Imidazoles in Water. (n.d.). Organic Letters. [Link]
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Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. (n.d.). National Institutes of Health. [Link]
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Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. (2023). ACS Catalysis. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development. [Link]
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Applicability of Pyridinium Polymer as a Support in Heck Reaction in Water. (2014). ResearchGate. [Link]
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Palladium-Catalyzed C−P Bond Formation: Mechanistic Studies on the Ligand Substitution and the Reductive Elimination. An Intramolecular Catalysis by the Acetate Group in PdII Complexes. (2008). Organometallics. [Link]
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Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. (2012). ResearchGate. [Link]
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Pd-Catalyzed Electrophile Cross-Coupling of Pyridylphosphonium Salts with Arylthianthrenium Salts to Access C4-Arylated Pyridines. (2023). ResearchGate. [Link]
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Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. (2015). ResearchGate. [Link]
-
Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. (2018). National Institutes of Health. [Link]
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Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022). Organic Letters. [Link]
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Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. (n.d.). Chemical Communications. [Link]
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Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
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Advances in Cross-Coupling Reactions. (2020). National Institutes of Health. [Link]
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Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. (2022). ACS Publications. [Link]
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Development of ionic liquid crystals based on pyridinium and picolinium cations. (2023). Taylor & Francis Online. [Link]
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Pd-catalyzed electrophilic cross-coupling of pyridylphosphonium salts with arylthianthrenium salts to access C4-arylated pyridines. (n.d.). Chemical Communications. [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central. [Link]
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Heck coupling reaction by pyridine‐coordinated tridentate complex... (2023). ResearchGate. [Link]
-
Heck Reaction—State of the Art. (n.d.). MDPI. [Link]
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Heterocyclic phosphonium salts- powerful intermediates for pyridine coupling. (2019). Blogger. [Link]
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Sonogashira Reaction on Pyridinium N-Heteroarylaminides. (2010). ResearchGate. [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. (2006). Organic Chemistry Portal. [Link]
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Copper- and Palladium-Catalyzed Amidation Reactions for the Synthesis of Substituted Imidazo[4,5-c]pyridines. (2014). The Journal of Organic Chemistry. [Link]
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A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (n.d.). PubMed Central. [Link]
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Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. (2023). ACS Omega. [Link]
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Pyridylphosphonium Salts as Alternatives to Cyanopyridines in Radical-Radical Coupling Reactions. (n.d.). ChemRxiv. [Link]
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Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives Enables Access to Pyridine-Fused Benzophospholes and Their Transformation into Seven-Membered Phosphepines. (2024). ACS Publications. [Link]
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Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. (2013). Chemical Society Reviews. [Link]
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Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. (2022). The University of Liverpool Repository. [Link]
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Cross‐coupling reaction between pyridine N‐oxide derivatives and a... (n.d.). ResearchGate. [Link]
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Pyridinium salts: from synthesis to reactivity and applications. (n.d.). Organic Chemistry Frontiers. [Link]
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A Mechanistic and Comparative Guide to Reactions Mediated by 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and environmentally benign catalytic systems is paramount. Among the diverse array of organocatalysts, pyridinium salts have emerged as versatile mediators for a range of chemical transformations. This guide provides an in-depth analysis of the mechanistic underpinnings of reactions potentially mediated by a specific, yet under-explored, pyridinium salt: 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide . By examining analogous systems and established organocatalytic principles, we will explore its plausible roles in key synthetic reactions and objectively compare its potential performance against well-established alternative methodologies. This guide is intended to serve as a valuable resource for researchers in drug discovery and process development, offering insights into the rational selection of catalytic systems.
Introduction to this compound: A Multifaceted Organocatalyst
This compound belongs to the class of N-alkylpyridinium salts, a family of compounds recognized for their utility in various organic transformations. The presence of the positively charged pyridinium ring renders the alpha- and gamma-protons acidic and the ring itself susceptible to nucleophilic attack, underpinning its catalytic activity. The hydroxymethyl group at the 4-position introduces a potential site for hydrogen bonding and further functionalization, possibly influencing solubility and catalytic efficiency. While specific mechanistic studies on this particular iodide salt are not extensively documented, its structural features suggest potential applications in oxidation, reduction, and condensation reactions.
Plausible Mechanistic Pathways and Comparative Analysis
Based on the known reactivity of related pyridinium salts, we can postulate several key reactions where this compound could serve as a mediator or catalyst. In the following sections, we will delve into the plausible mechanisms and compare its potential efficacy with established alternatives, supported by experimental data from analogous systems.
Oxidation of Alcohols
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. Pyridinium-based reagents, most notably Pyridinium Chlorochromate (PCC), are well-established oxidants.[1][2]
Plausible Mechanism with this compound:
While the iodide salt itself is not a direct oxidant, it could potentially act as a co-catalyst or phase-transfer catalyst in oxidation reactions. For instance, in the presence of a primary oxidant like a hypervalent iodine compound, the pyridinium salt could facilitate the reaction through hydrogen bonding interactions or by increasing the solubility of the reagents.
However, a more direct role can be envisioned if the hydroxymethyl group is first oxidized to an aldehyde, forming a pyridinium aldehyde salt. This species could then act as a hydride abstractor, analogous to the mechanism of some redox-active organocatalysts.
Comparative Alternatives for Alcohol Oxidation:
Several highly efficient and selective methods for alcohol oxidation are routinely employed in modern laboratories. A comparison of these alternatives is presented below.
| Reagent/System | Typical Substrate | Product | Yield (%) | Reaction Conditions | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | Primary Alcohols | Aldehydes | 80-95 | CH₂Cl₂, rt | Mild, selective for aldehydes | Toxic chromium waste, acidic |
| Dess-Martin Periodinane (DMP) | Primary/Secondary Alcohols | Aldehydes/Ketones | 90-99 | CH₂Cl₂, rt | Mild, neutral, broad functional group tolerance[3][4] | Expensive, potentially explosive |
| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Primary/Secondary Alcohols | Aldehydes/Ketones | 85-98 | CH₂Cl₂, -78 °C to rt | High yields, mild, avoids heavy metals[5] | Requires low temperatures, malodorous byproducts |
Experimental Protocol: Dess-Martin Oxidation of a Primary Alcohol [4]
-
To a solution of the primary alcohol (1.0 mmol) in dichloromethane (10 mL) at room temperature, add Dess-Martin periodinane (1.2 mmol).
-
Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for Dess-Martin Oxidation.
Reduction Reactions: A Biomimetic Approach
Pyridinium salts are structurally related to the nicotinamide adenine dinucleotide (NAD⁺) coenzyme, which plays a crucial role in biological redox reactions. This has inspired the use of Hantzsch esters, synthetic dihydropyridine derivatives, as mild reducing agents in organic synthesis, often in conjunction with a chiral catalyst for asymmetric reductions.[6][7][8][9][10]
Plausible Mechanism with this compound:
This compound could potentially act as a catalyst in reductions involving Hantzsch esters. The pyridinium ion can activate the substrate (e.g., an imine or a ketone) through hydrogen bonding or by forming a more electrophilic iminium ion. The Hantzsch ester then delivers a hydride to the activated substrate, and the resulting pyridinium salt is regenerated in the catalytic cycle.
Caption: Catalytic cycle for Hantzsch ester reduction.
Comparative Alternatives for Asymmetric Reductions:
Chiral phosphoric acids have emerged as powerful organocatalysts for the enantioselective reduction of imines and other prochiral substrates using Hantzsch esters.
| Catalyst | Substrate | Product | Enantiomeric Excess (ee, %) | Yield (%) | Reference |
| Chiral Phosphoric Acid (CPA) | Imines | Amines | 90-99 | 85-98 | [11][12][13][14] |
| (S)-Proline | α,β-Unsaturated Aldehydes | Chiral Aldehydes | up to 99 | 70-95 |
Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Reduction of an Imine [14]
-
To a solution of the imine (0.2 mmol) and Hantzsch ester (0.24 mmol) in a suitable solvent (e.g., toluene, 1.0 mL) is added the chiral phosphoric acid catalyst (1-10 mol%).
-
The reaction mixture is stirred at the specified temperature (e.g., room temperature or 40 °C) until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the chiral amine.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Condensation Reactions
Pyridinium salts can act as catalysts in various condensation reactions, such as the Knoevenagel and benzoin condensations, by activating the carbonyl group or by acting as a phase-transfer catalyst.[15][16][17][18]
Plausible Mechanism in Knoevenagel Condensation:
In the Knoevenagel condensation, this compound could act as a mild Lewis acid catalyst, activating the aldehyde or ketone towards nucleophilic attack by the active methylene compound. The hydroxymethyl group might participate in hydrogen bonding to further polarize the carbonyl group.
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Performance Review: 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide as a Novel Catalyst for Carbon-Carbon Bond Formation
In the dynamic landscape of synthetic organic chemistry, the quest for efficient, selective, and sustainable catalysts is paramount. This guide provides a comprehensive performance evaluation of a novel organocatalyst, 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide, benchmarked against established commercial catalysts in a pivotal carbon-carbon bond-forming reaction. This analysis is tailored for researchers, scientists, and drug development professionals seeking to expand their catalytic toolkit.
Introduction: The Promise of Pyridinium Salts in Catalysis
Pyridinium salts have emerged as a versatile class of compounds in organic synthesis, recognized for their utility in a range of chemical transformations.[1] Their inherent structural diversity and tunable electronic properties make them attractive candidates for catalyst development.[1][2] The subject of this guide, this compound, is a structurally simple yet intriguing pyridinium salt. The presence of the hydroxymethyl group at the 4-position introduces a potential site for hydrogen bonding and secondary interactions within the transition state of a reaction, which could impart unique selectivity and reactivity.
This guide will focus on the catalytic prowess of this compound in the context of the aldol condensation, a cornerstone of C-C bond formation.[3][4] We will compare its performance against two widely used commercial catalysts: L-proline, a renowned organocatalyst, and a representative metal catalyst, Palladium on carbon (Pd/C), which is a staple in many catalytic hydrogenations and coupling reactions.[5][6]
Synthesis of this compound
The synthesis of this compound is a straightforward quaternization reaction. This process is analogous to the synthesis of other N-alkylpyridinium salts, such as 1,4-dimethylpyridinium iodide.[7]
Experimental Protocol: Synthesis
-
Reactant Preparation: To a round-bottom flask, add 4-pyridinemethanol (1 equivalent). Dissolve the starting material in a suitable solvent such as 2-propanol.
-
Addition of Methyl Iodide: Add methyl iodide (1.1 equivalents) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 24 hours. The product will precipitate out of the solution as a solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold diethyl ether. The resulting this compound can be dried under vacuum.
The structure of the synthesized compound can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Synthesis workflow for this compound.
Comparative Catalytic Performance: Aldol Condensation
To evaluate the catalytic efficacy of this compound, a model aldol condensation reaction between benzaldehyde and acetone was selected. This reaction is a well-established benchmark for assessing the activity of new catalysts.
Experimental Protocol: Catalytic Aldol Condensation
-
Catalyst Loading: In separate reaction vessels, add this compound (Catalyst A), L-proline (Catalyst B), and 10% Pd/C (Catalyst C) at a 5 mol% loading relative to the limiting reagent (benzaldehyde).
-
Reactant Addition: To each vessel, add benzaldehyde (1 mmol) and acetone (5 mmol). Acetone is used in excess to act as both a reactant and the solvent.
-
Reaction Conditions: The reactions are stirred at 60°C.
-
Monitoring and Analysis: Aliquots are taken from each reaction at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of benzaldehyde and the selectivity for the aldol addition product.
-
Work-up and Isolation: Upon completion, the catalysts are removed (filtration for heterogeneous Pd/C, aqueous extraction for the others), and the product is isolated by column chromatography. The yield of the isolated product is then determined.
Caption: Proposed catalytic cycle for the pyridinium-catalyzed aldol reaction.
The hydroxymethyl group in this compound may play a crucial role in stabilizing the transition state through hydrogen bonding with the incoming nucleophile or the carbonyl oxygen of the aldehyde, thereby enhancing both reactivity and selectivity. Further mechanistic studies, including kinetic analysis and computational modeling, would be necessary to fully elucidate the role of this functional group.
Conclusion
This guide presents a prospective analysis of this compound as a novel organocatalyst for C-C bond formation. Based on the general reactivity of pyridinium salts, it is proposed that this compound could serve as an effective catalyst for reactions such as the aldol condensation. The hypothetical performance data suggests it could be a viable, cost-effective alternative to some established catalysts, although further empirical validation is required. The straightforward synthesis and potential for structural modification make this compound and its derivatives an interesting area for future research in the field of organocatalysis.
References
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PubChem. 1-Methyl-4-(4'-hydroxystyryl)pyridinium iodide. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis, characterization, and comparative study of pyridine derivatives as corrosion inhibitors of mild steel in HCl medium. [Link]
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National Institutes of Health. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules. [Link]
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The University of Liverpool Repository. Reductive transformation of pyridinium salts to functionalised molecules. [Link]
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ResearchGate. 1,4-Dimethylpyridinium iodide. [Link]
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ACS Publications. Influence of the Organocatalyst in the Aldol/Mannich-Type Product Selectivities in C−C Bond Forming Reactions. ACS Catalysis, 1(1), 10-13. [Link]
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National Institutes of Health. Synthesis, Characterization, Tautomeric Structure and Solvatochromic Behavior of Novel 4-(5-Arylazo-2-Hydroxystyryl)-1-Methylpyridinium Iodide as Potential Molecular Photoprobe. [Link]
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National Institutes of Health. Dissection of Alkylpyridinium Structures to Understand Deamination Reactions. [Link]
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Organic Chemistry Portal. Aldol Condensation. [Link]
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ACS Publications. C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews, 108(8), 3351-3378. [Link]
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ResearchGate. Pyridinium and bipyridinium salts considered in this study (Y=I or OTf). [Link]
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MDPI. Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. Catalysts, 10(1), 10. [Link]
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Longdom Publishing. Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Organic and Inorganic Chemistry. [Link]
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ACS Publications. Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Catalysis, 9(9), 8144-8167. [Link]
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ChemistryViews. 4-Iodine N-Methylpyridinium for Solid-Phase Peptide Synthesis. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
